4-phenyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZYLQHHQNSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201561-34-3 | |
| Record name | 4-Phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 Phenyl 9h Carbazole
Established Synthetic Routes to 4-Phenyl-9H-Carbazole
The construction of the this compound skeleton is primarily achieved through modern cross-coupling techniques, which offer high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis
Palladium-catalyzed reactions are the cornerstone for synthesizing biaryl compounds, providing a reliable method for forming the crucial carbon-carbon bond between the carbazole (B46965) core and the phenyl ring.
Suzuki Coupling Reactions for this compound Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govuobaghdad.edu.iq For the synthesis of this compound, this can be achieved by coupling 4-halocarbazole (e.g., 4-bromocarbazole) with phenylboronic acid.
The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final biaryl product and regenerate the catalyst. nih.gov A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction, which is known for its tolerance of a wide range of functional groups. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents a generalized protocol for the synthesis of a biaryl compound, analogous to the synthesis of this compound from 4-bromocarbazole and phenylboronic acid, based on established literature for similar couplings.
| Parameter | Condition | Source(s) |
| Aryl Halide | 4-Bromocarbazole | - |
| Boronic Acid | Phenylboronic acid | chim.it |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) / Phosphine (B1218219) Ligand (e.g., PCy₃) | uobaghdad.edu.iq |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | boronmolecular.com |
| Solvent | Dioxane/Water or Ethanol/Water | chim.itboronmolecular.com |
| Temperature | 60-100 °C | boronmolecular.com |
| Yield | Good to Excellent (typically >80%) |
Friedel-Crafts Alkylation Approaches for Phenylcarbazole Synthesis
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. nih.gov While Friedel-Crafts acylation of the carbazole core is well-documented, the direct alkylation (phenylation) to form this compound is not a commonly reported or straightforward method.
Standard Friedel-Crafts acylation of carbazole typically results in substitution at the electron-rich C3 and C6 positions. uobaghdad.edu.iq Achieving substitution at the C1 or C4 positions requires specific strategies, such as using a directing group. For instance, a BCl₃-mediated Friedel-Crafts acylation using 4-fluorobenzonitrile (B33359) as the acylating agent has been shown to direct the substitution to the C1 position. mdpi.com This process involves the initial formation of 9-(dichloroboryl)-9H-carbazole, which then complexes with the nitrile, leading to acylation at the adjacent C1 position due to spatial proximity. mdpi.com
The direct phenylation at the C4 position via a traditional Friedel-Crafts alkylation is challenging due to issues with controlling regioselectivity and the potential for polyalkylation, where the product is more reactive than the starting material. nih.gov Therefore, this route is not considered an established or efficient method for synthesizing this compound.
Advanced Synthetic Strategies for this compound Derivatives
Once the this compound scaffold is formed, further modifications can be introduced to tune its properties. Advanced synthetic methods allow for precise functionalization of the carbazole core.
Regioselective Functionalization of the Carbazole Core
The introduction of additional functional groups onto the this compound skeleton is governed by the directing effects of the existing carbazole nitrogen and the C4-phenyl group. Classical electrophilic substitution reactions like nitration or halogenation can be employed. For example, the nitration of a terphenyl precursor followed by a Cadogan ring closure has been used to produce 2-nitro-3-phenyl-9H-carbazole, demonstrating that functional groups can be installed prior to the final cyclization. nih.gov
The functionalization of the pre-formed 9-phenyl-9H-carbazole core has also been explored. Studies on derivatives of 9-phenyl-9H-carbazole show that substitutions with methoxy (B1213986) and tert-butyl groups can be achieved at the C3 and C6 positions of the carbazole moiety. nih.gov The synthesis of various halogenated derivatives, such as 4-bromo-9-phenyl-9H-carbazole and 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole, provides key intermediates for further cross-coupling reactions. boronmolecular.comchemicalbook.com These transformations highlight that the electronic nature of the carbazole ring system generally directs incoming electrophiles to the positions para to the nitrogen atom (C3 and C6). Functionalization at the bay region (C4 and C5) remains a significant synthetic challenge.
C-H Functionalization Methodologies for this compound Scaffolds
Transition metal-catalyzed C-H activation has become a powerful tool for modifying complex organic molecules without the need for pre-functionalized starting materials. chim.it This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds with high regioselectivity.
Various methods have been developed for the C-H functionalization of the carbazole skeleton. chim.it For example, rhodium(III)-catalyzed Grignard-type additions to carbonyl compounds can lead to C1-alkylation by using the nitrogen-bound protecting group as a director. chim.it Similarly, rhodium(II)-catalyzed insertions of α-imino carbenoids have been shown to selectively functionalize the C3 position of 9-phenyl-9H-carbazole. acs.org These modern techniques provide access to derivatives that are difficult to obtain through traditional methods and offer an efficient way to build molecular complexity on the this compound scaffold.
Table 2: C-H Functionalization of a 9-Aryl-Carbazole Derivative This table details the conditions for a regioselective C3-functionalization, demonstrating a modern C-H activation strategy on a carbazole scaffold.
| Parameter | Condition | Source(s) |
| Substrate | 9-Phenyl-9H-carbazole | acs.org |
| Reagent | 4-Phenyl-1-tosyl-1,2,3-triazole | acs.org |
| Catalyst | Rhodium(II) octanoate (B1194180) (Rh₂(oct)₄) | acs.org |
| Solvent | 1,2-Dichloroethane (DCE) | acs.org |
| Temperature | 100 °C | acs.org |
| Yield | 83% | acs.org |
| Position of Functionalization | C3 | acs.org |
Intramolecular Cyclization and Annulation Reactions for Carbazole Ring Formation
The construction of the carbazole framework often relies on intramolecular cyclization and annulation reactions, which are powerful strategies for forming the fused ring system. These methods offer high efficiency and regioselectivity in creating the desired carbazole core. organic-chemistry.org
One prominent approach involves the acid-catalyzed intramolecular cyclization of appropriately substituted precursors. For instance, the use of a solid acidic catalyst derived from rice husk, featuring sulfonic acid groups (AC-SO3H), has been demonstrated to effectively catalyze the formation of benzo[a]carbazole derivatives. rsc.org In a specific example, the reaction of 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile (B47326) proceeds through a 3-cyanoacetamide pyrrole (B145914) intermediate, which then undergoes intramolecular ring closure at 240 °C to yield the final benzo[a]carbazole product in 73% yield. rsc.org The acidic sites on the catalyst, including carboxylic, phenolic, and sulfonic acids, are crucial for this transformation. rsc.org
Lewis acids also play a significant role in promoting intramolecular cyclization. For example, FeCl3 can catalyze the intramolecular Friedel–Crafts alkylation of arylmethylindoles, leading to the formation of dihydrocarbazoles which then aromatize to the corresponding carbazoles. rsc.org Similarly, Sc(OTf)3 in conjunction with Rh2(OAc)4 facilitates a domino reaction involving an initial intermolecular Michael addition followed by an intramolecular annulation to produce highly functionalized hydroxy carbazoles. rsc.org
Furthermore, transition metal-catalyzed intramolecular oxidative C-N bond formation is a widely used strategy. Copper(II) triflate (Cu(OTf)2) has been shown to effectively catalyze the intramolecular cyclization of N-protected 2-amido biphenyls to afford substituted carbazoles in moderate to high yields. rsc.orgnih.gov Palladium catalysts are also extensively employed for such transformations. organic-chemistry.orgrsc.org For example, palladium(II)-catalyzed intramolecular oxidative C-H amination of N-substituted 2-amidobiphenyls provides a direct route to carbazoles. rsc.orgnih.gov The choice of the N-protecting group and the reaction conditions can significantly influence the outcome of these cyclizations. nih.gov
N-Alkylation and Sonogashira Coupling in this compound Derivative Synthesis
Following the construction of the carbazole core, further functionalization is often desired. N-alkylation and Sonogashira coupling are two powerful reactions for introducing diverse substituents onto the this compound scaffold.
N-alkylation, the introduction of an alkyl or aryl group at the 9-position of the carbazole nitrogen, is a common transformation. For instance, 9-(4-methoxyphenyl)-9H-carbazole can be synthesized via a copper-catalyzed Ullmann-type coupling reaction between 9H-carbazole and 4-iodoanisole (B42571) in the presence of K2CO3, CuI, and 1,10-phenanthroline (B135089) in DMF. nih.goviucr.org Similarly, 9-(4-bromophenyl)-9H-carbazole can be prepared by reacting 9H-carbazole with 1,4-dibromobenzene (B42075) using a copper sulfate (B86663) pentahydrate and potassium carbonate catalyst system at high temperatures. nih.gov
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netnih.govorganic-chemistry.org This reaction is particularly valuable for synthesizing conjugated systems. In the context of this compound, Sonogashira coupling can be employed to introduce alkynyl groups, which can serve as handles for further transformations or as integral parts of a larger π-conjugated system. For example, phenylacetylene (B144264) can be coupled with bromo-carbazole precursors in the presence of a palladium catalyst like Pd(PPh3)2Cl2 and a copper co-catalyst (CuI) to produce phenylacetylene-substituted carbazoles. nih.gov While traditional Sonogashira reactions often require a copper co-catalyst, copper-free conditions have also been developed. nih.govnih.govresearchgate.net
Optimization of Reaction Conditions and Purification Techniques for this compound Synthesis
The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions and the implementation of effective purification techniques.
Catalyst Optimization and Ligand Effects
The choice of catalyst and ligand is paramount in transition metal-catalyzed reactions for carbazole synthesis. In palladium-catalyzed C-H amination reactions, the ligand can significantly influence the reactivity and selectivity. rsc.orgnih.gov For instance, in the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation, the use of specific phosphine ligands like SPhos can lead to high yields. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided highly efficient catalytic systems for copper-catalyzed Sonogashira reactions. researchgate.net In some cases, catalyst optimization involves finding conditions that eliminate the need for a co-catalyst, such as the use of DMSO as a solvent and oxygen as an oxidant in palladium-catalyzed cyclizations, which can proceed without Cu(OAc)2. nih.gov
The following table summarizes the optimization of catalysts and ligands in various reactions for carbazole synthesis:
| Reaction Type | Catalyst System | Ligand/Additive | Key Findings | Reference |
| Intramolecular C-H Amination | Pd(OAc)2 | Pivalic Acid | Pivalic acid acts as a proton shuttle and is a key element in catalyst design for direct arylation. | organic-chemistry.org |
| Intramolecular Oxidative C-N Formation | Cu(OTf)2 | Trifluoroacetic acid | Catalyzes the reaction to obtain carbazole in over 90% yield in 10 minutes. | nih.gov |
| Sonogashira Coupling | CuI | N-Heterocyclic Carbene (NHC) | Highly effective for Csp2−Csp coupling. | researchgate.net |
| Tandem C-H Functionalization/C-N Formation | Pd(OAc)2 | SPhos | Enables high-yield synthesis of carbazoles. | nih.gov |
Solvation Effects and Reaction Environment Control
The reaction solvent can have a profound impact on the yield and selectivity of carbazole synthesis. In the palladium-catalyzed synthesis of carbazoles from biarylamides, polar solvents like DMSO were found to be superior to others like DMF, leading to significantly higher yields when oxygen is used as the oxidant. nih.gov For the synthesis of 9-(4-methoxyphenyl)-9H-carbazole, DMF is used as the solvent for the copper-catalyzed N-arylation reaction. nih.goviucr.org The choice of solvent can also influence the solubility of reactants and catalysts, thereby affecting the reaction rate. In some procedures, controlling the reaction environment, such as performing the reaction under an inert nitrogen atmosphere, is crucial to prevent side reactions and catalyst deactivation. nih.gov
The table below illustrates the effect of different solvents on the yield of a palladium-catalyzed carbazole synthesis:
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 75 |
| 2 | DMSO | 85 |
| 3 | DMF | <10 |
| 4 | Acetonitrile | 50 |
| Data derived from studies on palladium-catalyzed cyclization of biarylamides. nih.gov |
Chromatographic and Recrystallization Protocols for Purity Enhancement
After the synthesis, purification of this compound and its derivatives is essential to obtain materials of high purity, which is particularly important for applications in materials science and pharmaceuticals. Column chromatography is a widely used technique for purification. For example, the crude product of 9-(4-bromophenyl)-9H-carbazole is purified by column chromatography using a mixture of light petroleum and dichloromethane (B109758) as the eluent. nih.gov Similarly, 9-(4-methoxyphenyl)-9H-carbazole is purified using column chromatography with 100-200 mesh silica (B1680970) gel. nih.gov
Recrystallization is another powerful technique for enhancing the purity of solid compounds. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For instance, after initial purification by filtration through silica gel, the final product can often be obtained as a pure solid. chemicalbook.com In some cases, slow evaporation of a solution of the compound, such as a CDCl3 solution of 9-(4-bromophenyl)-9H-carbazole, can yield large single crystals suitable for X-ray diffraction analysis. nih.gov An older method for purifying carbazole involves treating the impure product with a solvent like carbon tetrachloride, which dissolves impurities like anthracene (B1667546) and phenanthrene (B1679779) more readily than carbazole. google.com
This compound as a Building Block in Organic Synthesis
The versatility of this compound extends to its use as a fundamental building block for the construction of more complex and functional molecules. Its inherent structural and electronic properties make it an attractive starting material for a wide range of applications.
One of the most significant applications of this compound derivatives is in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The carbazole moiety is known for its excellent hole-transporting properties and high triplet energy, which are crucial for efficient phosphorescent OLEDs. By functionalizing the this compound core, for example, by introducing boronic acid ester groups, it can be used in Suzuki-Miyaura cross-coupling reactions to create novel carbazole derivatives for OLED applications. sigmaaldrich.comnbinno.com The introduction of different substituents allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. nih.gov
Furthermore, the this compound scaffold is a key component in the synthesis of various biologically active compounds and pharmaceutical intermediates. nbinno.com The carbazole nucleus is present in a number of natural products with interesting biological activities. nih.gov The ability to readily modify the this compound structure through reactions like N-alkylation and cross-coupling allows for the creation of libraries of compounds for drug discovery programs. nbinno.comnih.gov For example, derivatives of 4-hydroxycarbazole (B19958) serve as major building blocks for therapeutically valuable candidates. nih.govnih.gov
Construction of Complex Organic Architectures Incorporating this compound
The synthesis of complex organic architectures featuring the this compound core often involves multi-step reaction sequences, including cross-coupling reactions and cyclization strategies. These methods allow for the precise installation of the this compound moiety into larger, more functional systems.
A common strategy involves the initial synthesis of a functionalized this compound intermediate, which can then be further elaborated. For instance, 9-(4-bromophenyl)-9H-carbazole is a key intermediate that can be synthesized and subsequently used in coupling reactions to build larger molecules. nih.gov The synthesis of this intermediate can be achieved through the reaction of 9H-carbazole with 4-iodoanisole in the presence of a copper catalyst. nih.gov
Table 1: Selected Synthetic Routes to Functionalized Carbazole Derivatives
| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |
| 9H-Carbazole, 4-Iodoanisole | K₂CO₃, CuI, 1,10-phenanthroline, DMF, reflux | 9-(4-Methoxyphenyl)-9H-carbazole | Not specified | nih.gov |
| 4-Bromo-9H-carbazole, Iodobenzene | CuI, K₂CO₃, 1,3-di(2-pyridyl)-1,3-propanedione, DMF, 110°C | 4-Bromo-9-phenyl-9H-carbazole | 97% | chemicalbook.com |
| 2,3-Dichloroquinoxaline, Phenylacetylene | Sonogashira coupling | ortho-Halogen alkynylazines | Not specified | nih.gov |
| 2,3-Dihaloazines | Five-step sequence | Carbazole-based researchgate.nethelicenes | Good overall yields | nih.gov |
Once obtained, these functionalized carbazoles can undergo further transformations. For example, 9-(4-bromophenyl)-9H-carbazole can participate in Hirao reactions, a palladium-catalyzed cross-coupling reaction, with various phosphinoyl and phosphonoyl compounds. researchgate.net This allows for the introduction of phosphorus-containing moieties, leading to novel N-heterocycles with potential biological activity. researchgate.net
Furthermore, Suzuki-Miyaura cross-coupling reactions are extensively used to construct complex architectures. For example, 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid can be coupled with various aryl halides to synthesize novel hole-transporting materials. nih.gov This approach allows for the modular assembly of complex molecules by connecting different aromatic fragments.
Design and Synthesis of Advanced this compound-Based Materials
The unique properties of the this compound unit make it an attractive component in the design of advanced materials for various applications, particularly in the field of organic electronics. researchgate.net The carbazole core acts as an excellent hole-transporting moiety and can be readily functionalized to tune the material's electronic and photophysical properties. mdpi.com
A significant area of research is the development of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By strategically combining the electron-donating carbazole unit with electron-accepting groups, bipolar host materials can be created. researchgate.net For instance, a bipolar molecule, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), was synthesized and successfully employed as a host in PhOLEDs. researchgate.net
The synthesis of these advanced materials often relies on well-established coupling methodologies. The Ullmann condensation and Suzuki cross-coupling reaction are workhorse reactions in this field. mdpi.com For example, a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine were synthesized via Suzuki coupling reactions. nih.gov These materials exhibited good thermal and morphological stability, which are crucial for the longevity of OLED devices. nih.gov
Table 2: Properties of Advanced Materials Based on this compound Derivatives
| Compound | Synthetic Method | Key Properties | Application | Reference |
| 3a-c (HTMs) | Suzuki coupling | High glass transition temperatures (148-165 °C), good thermal stability | Hole-Transporting Materials for OLEDs | nih.gov |
| CZPT | Not specified | Bipolar character | Host material for PhOLEDs | researchgate.net |
| o-CNCbzCN, m-CNCbzCN, p-CNCbzCN | Not specified | Hybrid molecules with electron-donating and -accepting groups | Organic electronics | researchgate.net |
| Carbazole-imidazole derivatives | Not specified | Bipolar blue-emitting materials | Non-doped deep-blue OLEDs | mdpi.com |
| Carbazole and diphenyl imidazole (B134444) derivatives | Not specified | High triplet energy (>3.0 eV), hole drift mobility >10⁻⁴ cm²/V·s | Bifunctional materials for OLEDs | mdpi.com |
Researchers have also explored the synthesis of carbazole derivatives with other functional groups to create materials with specific properties. For example, carbazole-imidazole derivatives have been designed as bipolar blue-emitting materials for non-doped deep-blue OLEDs. mdpi.com Similarly, derivatives combining carbazole and diphenyl imidazole have been investigated as bifunctional materials for OLEDs, exhibiting both hole-transporting and light-emitting capabilities. mdpi.com The synthetic strategies often involve the condensation of functionalized carbazole aldehydes with other aromatic building blocks. mdpi.com
The versatility of synthetic methodologies, such as the Borsche–Drechsel cyclization and the Graebe–Ullmann reaction for the carbazole core itself, provides a strong foundation for creating a diverse range of this compound derivatives. wikipedia.org These foundational methods, coupled with modern cross-coupling techniques, continue to enable the development of novel and sophisticated organic materials.
Advanced Spectroscopic and Structural Characterization of 4 Phenyl 9h Carbazole and Its Derivatives
Vibrational Spectroscopic Analysis
Vibrational spectroscopy provides a window into the molecular vibrations of a compound, offering a unique fingerprint based on its structural and electronic makeup.
Fourier Transform Infrared (FTIR) Spectroscopy of 4-Phenyl-9H-Carbazole
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. In the case of carbazole (B46965) derivatives, FTIR spectra reveal characteristic peaks corresponding to specific vibrational modes. For instance, a study on a carbazole-based self-assembled monolayer showed a distinct C=C stretching band in the aromatic ring at 1599 cm⁻¹. acs.org This peak shifted to 1603 cm⁻¹ upon interaction with lead iodide, indicating coordination between the carbazole's heteroatoms and the lead ions. acs.org Similarly, the FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride displays notable peaks at 3,401 cm⁻¹ (aromatic C-H), 1,604 cm⁻¹ (aromatic C=O), 1,495 cm⁻¹ and 1,445 cm⁻¹ (aromatic C=C), 1,330 cm⁻¹ (C=S), and 750 cm⁻¹ (C-S). researchgate.net These assignments are crucial for confirming the successful synthesis and purity of the compound.
Raman Spectroscopy of this compound Systems
Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational modes of a molecule. A study involving 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester utilized both FT-Raman and dispersive Raman spectroscopy in the solid phase to investigate its vibrational properties. researchgate.netepa.gov By comparing the experimental spectra with theoretical calculations, a detailed understanding of the molecule's vibrational behavior was achieved. researchgate.netepa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR Spectroscopic Investigations of this compound
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to determine the chemical environment of hydrogen and carbon atoms within a molecule. For this compound and its derivatives, the chemical shifts in the NMR spectra provide valuable structural information.
In the ¹H NMR spectrum of 4-methyl-9-phenyl-9H-carbazole, recorded in CDCl₃, distinct signals are observed. rsc.org For example, the proton at the 1-position appears as a doublet of triplets at 8.26 ppm, while the methyl protons present as a singlet at 2.54 ppm. rsc.org The ¹³C NMR spectrum of the same compound shows signals for the aromatic carbons in the expected region, with the carbon attached to the nitrogen appearing at 141.4 ppm. rsc.org
The following table summarizes the ¹H and ¹³C NMR chemical shifts for selected protons and carbons of various this compound derivatives.
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 4-Methyl-9-phenyl-9H-carbazole | CDCl₃ | δ 8.26 (dt, J = 7.9, 1.0 Hz, 1H), 8.15 (dt, J = 7.6, 1.0 Hz, 1H), 8.07 (d, J = 7.9 Hz, 1H), 7.71 – 7.56 (m, 4H), 7.53 – 7.48 (m, 1H), 7.45 – 7.39 (m, 2H), 7.31 (ddd, J = 8.0, 5.4, 2.7 Hz, 1H), 7.26 – 7.22 (m, 1H), 7.16 (dd, J = 8.0, 1.4 Hz, 1H), 2.54 (s, 3H) rsc.org | δ 141.4, 141.0, 137.8, 136.1, 129.8, 127.4, 127.2, 125.3, 123.4, 120.4, 120.2, 109.5 rsc.org |
| 9-(4-Bromophenyl)-9H-carbazole | CDCl₃ | δ 8.17 (d, J = 7.7 Hz, 2H), 7.76 (d, J = 8.6 Hz, 2H), 7.51 – 7.45 (m, 2H), 7.44 (d, J = 7.9 Hz, 2H), 7.40 (d, J = 7.7 Hz, 2H), 7.38 – 7.33 (m, 1H), 7.32 (d, J = 5.4 Hz, 1H) rsc.org | Not explicitly provided in the search results. |
| 9-(4-(Trifluoromethyl)phenyl)-9H-carbazole | CDCl₃ | δ 8.44 (dt, J = 1.7, 0.8 Hz, 1H), 8.20 (dt, J = 7.8, 1.0 Hz, 1H), 7.70 – 7.61 (m, 3H), 7.58 – 7.51 (m, 3H), 7.51 – 7.41 (m, 3H), 7.37 (ddd, J = 8.0, 7.0, 1.1 Hz, 1H) rsc.org | δ 142.3, 141.6, 137.0, 130.1, 128.1, 127.1, 126.9, 125.2 (q, J = 270.0 Hz), 123.0, 122.8, 122.7 (q, J = 3.8 Hz) , 122.1 (q, J = 32.5 Hz ),120.7, 120.5, 117.9 (q, J = 3.8 Hz), 110.2, 109.9 rsc.org |
Advanced NMR Techniques for Structural Elucidation of this compound Derivatives
For more complex carbazole derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed to provide more detailed structural information. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the establishment of connectivity between protons and carbons, aiding in the unambiguous assignment of all signals. ipb.pt For instance, a 2D ¹H-¹⁵N HMBC experiment was crucial in establishing the structure of a complex carbazole derivative containing a triazole ring, by showing correlations between the carbazole protons and the nitrogen atoms of the triazole ring. vibgyorpublishers.org
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are vital for understanding the photophysical properties of this compound and its derivatives, which are often used in optoelectronic devices. The absorption spectra reveal the energies at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. The emission spectra, on the other hand, provide information about the de-excitation processes.
A study on 4H-benzo[def]carbazole, a related carbazole derivative, utilized electronic absorption and fluorescence spectroscopy to characterize its electronic states. rsc.org The experimental data was compared with theoretical calculations to assign the electronic transitions. rsc.org In another study, the photophysical properties of several 9-phenyl-9H-carbazole-based compounds were investigated. nih.gov These compounds exhibited a lowest-energy absorption band with a tail extending to 350 nm, attributed to the π–π* transition of the 9-phenyl-9H-carbazole moiety and a weak intramolecular charge transfer (ICT) between the carbazole and an appended carborane group. nih.gov These compounds showed intense yellowish emission in the solid state, which was assigned to the ICT transition. nih.gov The quantum yields and radiative decay constants were found to be influenced by the electronic nature of substituents on the 9-phenyl group. nih.gov
The following table summarizes the key absorption and emission data for some carbazole derivatives.
| Compound | Solvent/State | Absorption λmax (nm) | Emission λem (nm) |
| 9-Phenyl-9H-carbazole-based o-carboranyl luminophores | Film | Tail extending to ~350 | ~540 (yellowish) |
| Carbazole-based dyes (CCC, TCC, CCN, TCN) | Not specified | 240-400 rsc.org | Not specified |
Ultraviolet-Visible (UV-Vis) Absorption Characteristics of this compound
The ultraviolet-visible (UV-Vis) absorption spectra of this compound and its derivatives are characterized by distinct absorption bands in the UV region, which are attributed to π–π* electronic transitions within the conjugated aromatic system. The parent carbazole molecule exhibits characteristic absorption peaks, and the addition of a phenyl group at the C4 position, as well as other substituents, can modulate these properties. nist.gov
In a tetrahydrofuran (B95107) (THF) solution, 9-phenyl-9H-carbazole-based compounds typically show absorption bands with a maximum (λabs) around 329 nm, accompanied by a shoulder extending to approximately 350 nm. nih.gov These absorptions are generally assigned to the spin-allowed π–π* transition of the 9-phenyl-9H-carbazole moiety. nih.gov For some derivatives, multiple absorption peaks are observed between 240 nm and 365 nm, corresponding to various π–π* and n–π* transitions. rsc.org For instance, carbazole-based fluorophores might display absorption bands at 260, 310, and 330 nm, which are assigned to transitions from the electron-rich carbazole unit to other parts of the molecule. frontiersin.org The introduction of a phenyl group at the nitrogen atom of carbazole has been shown to extend the π-conjugation, leading to a red-shift in the absorption maximum to the visible region, with some complexes showing absorption up to 420 nm. researchgate.net The solvent environment generally has a minimal effect on the absorption spectra, indicating a nonpolar ground state for these molecules. acs.org
| Compound/Derivative Class | Solvent | Absorption Maxima (λmax) [nm] | Reference |
| 9-phenyl-9H-carbazole-based o-carboranyl compounds | THF | ~329 | nih.gov |
| Carbazole-based fluorophores | THF | 260, 310, 330 | frontiersin.org |
| Carbazole-based compounds (general) | Dichloromethane (B109758) | 240-365 | rsc.org |
| Eu³⁺ complexes with 9-phenyl-9H-carbazole ligands | Solid State | 410-420 | researchgate.net |
Photoluminescence (PL) and Fluorescence Spectroscopy of this compound Systems
Photoluminescence (PL) spectroscopy, encompassing both fluorescence and phosphorescence, is a powerful tool for investigating the excited-state properties of this compound systems. These compounds often exhibit strong luminescence, the characteristics of which are highly dependent on their molecular structure, substitution patterns, and physical state (solution or solid).
In dilute solutions, such as THF, many 9-phenyl-9H-carbazole derivatives show very weak fluorescence. nih.gov For example, certain ortho-carboranyl derivatives exhibit faint emission between 380–420 nm, which is attributed to a locally excited (LE) transition within the 9-phenyl-9H-carbazole moiety. nih.gov However, upon aggregation or in the solid state, the emission properties can change dramatically.
The fluorescence quantum yield (ΦF or PLQY), which measures the efficiency of the emission process, is a key parameter. For many derivatives of 9-phenyl-9H-carbazole, the quantum yield is low in solution but increases significantly in the solid state, a phenomenon often linked to aggregation-induced emission. nih.gov For example, solid films of certain derivatives have shown quantum yields ranging from 17% to as high as 53%. nih.gov Some luminogens functionalized with tetraphenylethylene (B103901) have achieved remarkable solid-state quantum yields of up to 99%. researchgate.net The emission color can also be tuned; various derivatives have been developed that emit in the blue, blue-green, and sky-blue regions of the spectrum. rsc.orgrsc.org
| Compound/Derivative | State | Emission Maxima (λem) [nm] | Quantum Yield (ΦF) [%] | Reference |
| 9-phenyl-9H-carbazole derivatives | Solid Film | - | 17 - 53 | nih.gov |
| Tetraphenylethylene-functionalized carbazole | Solid | - | up to 99 | researchgate.net |
| DBPTECZ (non-doped OLED) | Device | Blue-Green | - | rsc.org |
| DBPDPECZ (non-doped OLED) | Device | Deep Blue | - | rsc.org |
| DBBPPECZ (non-doped OLED) | Device | Sky Blue | - | rsc.org |
| Carbazole-substituted ethenes | Device | Sky Blue | - | rsc.org |
Time-resolved photoluminescence spectroscopy provides information on the lifetime of the excited state. For carbazole derivatives that exhibit thermally activated delayed fluorescence (TADF), both a short-lived prompt fluorescence component and a long-lived delayed fluorescence component are observed. In a study of halobenzonitrile–carbazoles synthesized from laboratory-grade carbazole, the materials exhibited TADF with excited-state lifetimes in the millisecond range. nih.gov In contrast, derivatives exhibiting persistent room-temperature phosphorescence (pRTP) can have much longer lifetimes, on the order of hundreds of milliseconds. nih.govuef.fi For example, a bromophenyl-carbazole derivative was reported with an impressive excited-state lifetime exceeding 0.3 seconds. nih.govuef.fi
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. researchgate.net This effect is the opposite of aggregation-caused quenching (ACQ), a common issue with planar aromatic fluorophores. The AIE phenomenon in derivatives of this compound is often attributed to the restriction of intramolecular rotations (RIR) of the phenyl and carbazole units in the aggregated state. nih.gov In solution, these groups can rotate freely, providing non-radiative pathways for the excited state to decay. In an aggregate, these rotations are hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong fluorescence. nih.govmdpi.com
Many derivatives incorporating moieties like tetraphenylethylene (TPE) or o-carborane (B102288) are designed to be AIE-active. rsc.orgnih.govmdpi.com The AIE properties are typically studied by monitoring the fluorescence intensity in mixtures of a good solvent (like THF) and a poor solvent (like water). As the fraction of the poor solvent increases, the molecules aggregate, and a significant enhancement in fluorescence intensity is observed. nih.govnih.gov For example, carbazole-based fluorophores functionalized with o-carborane show a dramatic increase in emission intensity around 538 nm as the water fraction in a THF/water mixture is increased. nih.gov This property makes AIE-active carbazole derivatives highly promising for applications in solid-state devices like organic light-emitting diodes (OLEDs). rsc.orgnih.gov
Phosphorescence Spectroscopy and Triplet Energy Level Characterization
Phosphorescence is luminescence that arises from the spin-forbidden transition from an excited triplet state (T₁) to the singlet ground state (S₀). For most organic molecules, this process is inefficient at room temperature. However, carbazole derivatives can be engineered to exhibit significant phosphorescence, especially at low temperatures or when incorporated into a rigid matrix.
Phosphorescence spectra are typically measured at 77 K in a frozen solvent like 2-methyltetrahydrofuran (B130290) (MeTHF). nih.govuef.fi Under these conditions, a highly resolved emission profile from the triplet state can be observed. For a series of halobenzonitrile–carbazoles, the emission from 400 to 550 nm at 77 K was assigned to the high-energy triplet local excited state (³LE) of the carbazole moiety, with a calculated energy level of around 3.07 eV. nih.gov The phosphorescence spectra often show clear vibronic structures. nih.gov Some derivatives exhibit dual phosphorescence, with both a higher-energy band and a lower-energy band, which can be influenced by temperature and the presence of heavy atoms like bromine that enhance spin-orbit coupling. acs.org The triplet energy level (ET) is a crucial parameter for the design of host materials in phosphorescent OLEDs (PhOLEDs).
| Derivative Class | Condition | Emission Bands [nm] | Triplet Energy (ET) [eV] | Reference |
| Halobenzonitrile–carbazoles | 77 K in MeTHF | 400 - 550 | ~3.07 | nih.gov |
| N-Borylated carbazoles | 77 K | ~450 (HEP), 530-635 (LEP) | - | acs.org |
| 7H-Benzo[c]carbazole derivatives | 77 K in Toluene | 500 - 650 | - | chinesechemsoc.org |
HEP: Higher-energy phosphorescence; LEP: Lower-energy phosphorescence
X-ray Diffraction Crystallography
X-ray diffraction crystallography on single crystals provides the definitive, three-dimensional molecular structure and details about the packing arrangement in the solid state. This information is invaluable for establishing structure-property relationships. For derivatives of 9-phenyl-9H-carbazole, a key structural parameter is the dihedral angle between the plane of the carbazole unit and the plane of the phenyl ring. This angle influences the degree of π-conjugation between the two moieties, which in turn affects the electronic and photophysical properties. nih.govresearchgate.net
In the crystal structure of 9-(4-bromophenyl)-9H-carbazole, the 4-bromophenyl ring is twisted relative to the carbazole mean plane by an angle of 49.87°. nih.govnih.gov This significant twist disrupts the conjugation. The crystal packs in a monoclinic P2₁/c space group. nih.gov Similarly, in 9-(4-nitrophenylsulfonyl)-9H-carbazole, the phenyl ring is oriented at a dihedral angle of 73.73° with respect to the carbazole skeleton. nih.gov The packing of these molecules in the crystal lattice is often governed by a combination of C–H···π interactions and, in some cases, π–π stacking interactions, which can influence properties like charge transport and solid-state emission. nih.govnih.gov
| Compound | Space Group | a [Å] | b [Å] | c [Å] | β [°] | Dihedral Angle [°] | Reference |
| 9-(4-bromophenyl)-9H-carbazole | P2₁/c | 8.4137 | 20.1179 | 8.6346 | 108.5322 | 49.87 | nih.gov |
| 9-(4-nitrophenylsulfonyl)-9H-carbazole | Monoclinic | 7.4877 | 11.7612 | 17.3744 | 90.119 | 73.73 | nih.gov |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | C2/c | 20.280 | 8.0726 | 16.005 | 98.947 | - | mdpi.com |
Single-Crystal X-ray Diffraction for Molecular Structure Determination of this compound Derivatives
Single-crystal X-ray diffraction (SC-XRD) stands as an unparalleled technique for the unambiguous determination of the molecular structure of crystalline materials. For derivatives of this compound, SC-XRD analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. This data is fundamental to understanding the steric and electronic effects of different substituents on the carbazole framework.
In a study of 1-(4-Fluorobenzoyl)-9H-carbazole , single-crystal X-ray diffraction analysis revealed that the fluorosubstituted phenyl ring is twisted out of the plane of the carbazole moiety with a dihedral angle of 54.9° . A moderate intramolecular N-H···O hydrogen bond influences the orientation of the carbonyl moiety, causing it to be nearly coplanar with the carbazole ring .
For 9-(4-Methoxyphenyl)-9H-carbazole , the dihedral angle between the carbazole ring system and the pendant phenyl ring was determined to be 56.78 (8)° nih.gov. The carbazole-fused-ring moiety itself is nearly planar, with a dihedral angle of 1.73 (12)° between its two benzene (B151609) rings nih.gov. The crystal structure is stabilized by weak C-H···π interactions nih.gov.
In the case of 2-nitro-3-phenyl-9H-carbazole , the analysis identified two independent molecules in the asymmetric unit. The dihedral angles between the carbazole ring system and the attached phenyl rings are 55.54 (6)° and 43.46 (7)° for the two molecules nih.gov.
The crystal structure of 9-(4-Bromophenyl)-9H-carbazole shows that the 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by 49.87 (5)° nih.gov. The molecules in the crystal are linked by C-H···π interactions, forming a corrugated two-dimensional network nih.gov.
These structural parameters, particularly the dihedral angles between the phenyl substituent and the carbazole core, are critical as they influence the extent of π-conjugation, which in turn dictates the electronic and photophysical properties of the molecules.
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |
| 1-(4-Fluorobenzoyl)-9H-carbazole | --- | --- | 54.9° (Carbazole-Phenyl) | |
| 9-(4-Methoxyphenyl)-9H-carbazole | Orthorhombic | Pbca | 56.78 (8)° (Carbazole-Phenyl) | nih.gov |
| 2-nitro-3-phenyl-9H-carbazole | Monoclinic | P21/c | 55.54 (6)° and 43.46 (7)° | nih.gov |
| 9-(4-Bromophenyl)-9H-carbazole | Monoclinic | P21/c | 49.87 (5)° (Carbazole-Phenyl) | nih.gov |
Powder X-ray Diffraction (XRD) for Material Characterization
Powder X-ray diffraction (XRD) is a versatile, non-destructive analytical technique used to characterize the crystalline nature of materials. While single-crystal XRD provides the detailed structure of a single crystal, powder XRD is invaluable for analyzing polycrystalline materials, providing information on phase identification, crystal purity, and the degree of crystallinity. For materials like this compound and its derivatives, which are often synthesized as powders, XRD is essential for routine characterization and to ensure phase purity.
The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. The peak positions in the diffractogram are related to the unit cell dimensions by Bragg's Law, while the peak intensities are related to the arrangement of atoms within the unit cell.
In the context of carbazole-containing materials, powder XRD can be used to:
Confirm the formation of the desired crystalline phase by comparing the experimental pattern with a calculated pattern from single-crystal data or a database.
Assess the purity of a synthesized powder. The presence of peaks from starting materials or byproducts would indicate an impure sample.
Study phase transitions that may occur upon heating or other processing steps.
Determine the degree of crystallinity in semi-crystalline polymers or thin films incorporating this compound units.
For instance, in the study of novel donor-acceptor luminophores, X-ray powder diffractograms are used to characterize the synthesized materials researchgate.net. Although a specific powder XRD pattern for this compound is not detailed in the provided search results, the general application of the technique is well-established for the characterization of such organic materials youtube.com.
Electrochemical Characterization Techniques
Electrochemical techniques are pivotal in characterizing the redox properties of this compound and its derivatives, which is essential for their application in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Cyclic Voltammetry (CV) for Redox Potential Analysis of this compound
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior of electroactive species. It provides information about the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the kinetics of electron transfer reactions.
In a typical CV experiment involving a this compound derivative, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two limits. The resulting current is measured and plotted against the applied potential.
Studies on N-phenyl-carbazole derivatives have shown that the carbazole moiety is readily oxidized. The oxidation potential can be tuned by introducing different substituent groups on the phenyl ring or the carbazole core. For example, a series of N-phenyl-carbazole derivatives, including N-tolyl-carbazole (TCz), have been studied by cyclic voltammetry to analyze their oxidized species researchgate.netconicet.gov.arconicet.gov.ar. The oxidation of these compounds generates electrochromic polymers under certain conditions researchgate.netconicet.gov.arconicet.gov.ar.
The electrochemical properties of carbazole derivative monomers have been investigated using CV with different working electrodes (Au, Gc, Pt) to determine their electronic characteristics, such as molecular energy levels and redox properties researchgate.net. The highest occupied molecular orbital (HOMO) energy level, a crucial parameter for hole-transporting materials, can be estimated from the onset oxidation potential obtained from the CV measurements researchgate.net.
| Compound/Derivative Type | Key Findings from Cyclic Voltammetry | Reference |
| N-phenyl-carbazole derivatives | Characterization of oxidized species; formation of electrochromic polymers. | researchgate.netconicet.gov.arconicet.gov.ar |
| Carbazole derivative monomers | Determination of molecular energy levels and redox properties using various electrodes. | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the frequency-dependent impedance of an electrochemical system. It is particularly useful for studying charge transfer processes at electrode-electrolyte interfaces and charge transport within a material.
In an EIS experiment, a small amplitude AC voltage or current is applied to the system over a wide range of frequencies, and the resulting impedance is measured. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance), from which an equivalent circuit model can be derived to represent the different physical and chemical processes occurring in the system.
For carbazole-based materials used in electronic devices, EIS can provide valuable insights into:
Charge transfer resistance (Rct): This represents the resistance to the transfer of charge carriers (electrons or holes) at the electrode/organic material interface. A lower Rct indicates more efficient charge injection.
Bulk resistance (Rb): This is related to the conductivity of the material itself.
Double-layer capacitance (Cdl): This arises from the accumulation of charge at the interface.
A study on an asymmetric carbazole-based self-assembled monolayer (SAM), denoted as SCz, utilized EIS to investigate charge recombination in perovskite solar cells acs.org. The charge recombination resistance (Rrec) was obtained from the low-frequency portion of the Nyquist plots. A higher Rrec value is desirable as it indicates less charge recombination and potentially higher device efficiency acs.org. These results highlight the utility of EIS in elucidating the charge transfer and recombination dynamics at interfaces involving carbazole-based materials acs.org.
Spectroelectrochemical Studies on this compound and its Oxidized Species
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously study the changes in the optical properties of a molecule as its oxidation state is changed electrochemically. This is particularly insightful for understanding the nature of the radical cations and dications formed upon oxidation of this compound and its derivatives.
In a typical spectroelectrochemical setup, the electrochemical cell is placed in the light path of a spectrophotometer (e.g., UV-Vis-NIR). As the potential is stepped or swept to oxidize the compound, the absorption spectrum is recorded in situ. This allows for the direct observation of the formation and decay of new absorbing species.
A detailed spectroelectrochemical study was conducted on a series of N-phenyl-carbazole derivatives, including N-tolyl-carbazole (TCz) and its dimer (TCz-TCz) researchgate.netconicet.gov.arconicet.gov.ar. The UV-Vis-NIR spectra of the radical cation species were recorded conicet.gov.ar. The study revealed that upon oxidation, new absorption bands appear in the visible and near-infrared regions, which are characteristic of the carbazole radical cation. The properties of the oxidized species were found to be susceptible to the electronic coupling between the carbazole units conicet.gov.arscite.ai.
Furthermore, it was observed that the oxidation of a methylene-bridged N-phenyl-carbazole derivative resulted in the formation of an electrochromic polymer researchgate.netconicet.gov.arconicet.gov.ar. This indicates that the color of the material can be reversibly changed by applying an electrical potential, a property that is of interest for applications such as smart windows and displays. The oxidized dimer subunit was also analyzed by EPR spectroscopy and was identified as a Class III mixed-valence ion according to the Robin and Day classification researchgate.netconicet.gov.ar.
| Derivative | Spectroelectrochemical Findings | Reference |
| N-tolyl-carbazole (TCz) | Formation of radical cations with new absorption bands in the Vis-NIR region. | conicet.gov.ar |
| TCz-TCz (dimer) | Properties of oxidized species depend on electronic coupling; identified as a Class III mixed-valence ion. | researchgate.netconicet.gov.ar |
| Methylene-bridged N-phenyl-carbazole | Forms an electrochromic polymer upon oxidation. | researchgate.netconicet.gov.arconicet.gov.ar |
Advanced Morphological and Thermal Analysis
The morphology and thermal stability of organic materials are critical for the performance and longevity of electronic devices. Advanced analytical techniques are employed to characterize these properties for this compound and its derivatives.
Thermal analysis of carbazole-based materials has shown that planarized structures can lead to increased glass-transition temperatures, indicating improved morphological stability researchgate.net. Hirshfeld surface analysis, often used in conjunction with single-crystal X-ray diffraction, can provide insights into the intermolecular interactions that govern the packing of molecules in the solid state, which influences the material's morphology and stability nih.govnih.gov. For 9-(4-Methoxyphenyl)-9H-carbazole , Hirshfeld surface analysis revealed that H···H (51.2%) and C···H/H···C (39.9%) contacts are the dominant intermolecular interactions nih.gov.
The thermal stability of this compound derivatives is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transition temperatures, and crystallization temperatures. A commercial source indicates a melting point of 133 °C for this compound .
Atomic Force Microscopy (AFM) for Film Uniformity
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to quantify the three-dimensional topography and texture of thin films and coatings with remarkable spatial resolution. oxinst.com This method is crucial for evaluating the surface morphology, uniformity, and roughness of films, which directly impacts device performance in organic electronics. oxinst.commdpi.com The technique involves scanning a sharp tip over the material's surface to generate a detailed topographical map. mdpi.com
In the context of carbazole-based materials, AFM is used to analyze the structure of thin films created through various deposition processes like spin coating or thermal evaporation. oxinst.commdpi.com For instance, an AFM analysis of neat thin films of carbazole (Cz), a foundational compound, revealed the formation of microcrystallites with dimensions on the order of 10 μm. mdpi.com By intentionally scratching the film and imaging the edge, the average thickness of these films can be accurately determined; in one study, thicknesses of 109 nm and 153 nm were measured for two different carbazole films. mdpi.com
The uniformity and microstructure of the film, including features like crystal size and phase separation, are critical for predicting the efficiency and longevity of devices. oxinst.comresearchgate.net AFM can reveal whether a film is smooth and homogeneous or if it exhibits significant phase separation, as observed in some polymer blends where root-mean-square (RMS) roughness can be quantified. researchgate.net For materials intended for use in multilayer devices like OLEDs, a uniform and smooth surface is essential for creating sharp interfaces and preventing electrical shorts. researchgate.net Therefore, AFM is an indispensable tool for optimizing film deposition processes and ensuring the desired morphology for carbazole-based functional layers. oxinst.com
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a material as a function of temperature in a controlled atmosphere. acs.org It is a fundamental method for determining the thermal stability of materials, particularly for carbazole derivatives designed for high-performance electronic applications where they may be subjected to high temperatures during fabrication or operation. rsc.org The key parameter derived from TGA is the decomposition temperature (Td), often defined as the temperature at which the material loses 5% of its initial mass. rsc.orgmdpi.com
Carbazole itself is known for its high structural rigidity and thermal stability. researchgate.net This inherent stability is often imparted to its derivatives, which is a crucial property for host and emitter materials in OLEDs. rsc.org Research has shown that various fused-ring and substituted carbazole derivatives exhibit excellent thermal stability. For example, a series of novel bipolar carbazole derivatives demonstrated very high thermal stabilities, with 5% weight loss temperatures (Td) ranging from 351 °C to 398 °C. mdpi.com Another study on three new carbazole derivatives reported Td values in the range of 349 °C to 488 °C. researchgate.net
The molecular weight and structure of the derivative can influence its thermal stability. mdpi.com For instance, one study observed that derivatives with higher molecular weights exhibited greater thermal stability. mdpi.com The high decomposition temperatures confirm that these materials can withstand the thermal stress associated with vacuum deposition processes used in OLED manufacturing and ensure long-term operational stability of the device.
Table 1: Decomposition Temperatures (Td) of Selected Carbazole Derivatives
| Compound/Derivative Class | Td at 5% Weight Loss (°C) | Notes |
| Bipolar Derivative 6 | 389 °C | Higher molecular weight derivative. mdpi.com |
| Bipolar Derivative 7 | 351 °C | Lower molecular weight derivative. mdpi.com |
| Bipolar Derivative 8 | 398 °C | Higher molecular weight derivative. mdpi.com |
| PCIC | 482 °C | Served as a host for green PhOLEDs. rsc.org |
| New Carbazole Derivatives | 349-488 °C | A series of three derivatives for OLEDs. researchgate.net |
Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Temperatures
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov This method is used to detect physical transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). tainstruments.com The glass transition is a characteristic of amorphous materials or the amorphous regions of semi-crystalline materials, representing a reversible transition from a hard, rigid state to a more flexible, rubbery state upon heating. tainstruments.comthermalsupport.com
A high glass transition temperature is a critical attribute for materials used in thin-film devices like OLEDs. rsc.org A high Tg indicates morphological stability, meaning the amorphous film will resist crystallization or deformation at the elevated operating temperatures of the device, thereby enhancing its longevity and reliability. mdpi.com
Studies on various carbazole derivatives have consistently shown their ability to form stable amorphous glasses with high Tg values. For example, a series of bipolar carbazole derivatives formed homogeneous amorphous layers with very high glass transition temperatures ranging from 111 °C to 173 °C. mdpi.com Fused-ring carbazole derivatives also exhibit significantly increased Tg values due to their rigid structures. rsc.org The compounds Benzofurocarbazole (BFCz) and Benzothienocarbazole (BTCz) were reported to have Tg values of 147 °C and 157 °C, respectively, which positively affects their film-forming properties. rsc.org Another derivative, PCIC, was found to have a Tg of 98 °C. rsc.org The ability to tune the Tg through molecular design allows for the development of robust materials tailored for specific high-performance applications. rsc.org
Table 2: Glass Transition Temperatures (Tg) of Selected Carbazole Derivatives
| Compound/Derivative | Glass Transition Temperature (Tg) | Notes |
| Bipolar Carbazole Derivatives | 111-173 °C | A series of three electro-active compounds. mdpi.com |
| PCIC | 98 °C | Used as a host material in PhOLEDs. rsc.org |
| Benzofurocarbazole (BFCz) | 147 °C | Fused-ring derivative with high rigidity. rsc.org |
| Benzothienocarbazole (BTCz) | 157 °C | Fused-ring derivative with high rigidity. rsc.org |
Computational and Theoretical Investigations of 4 Phenyl 9h Carbazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT has emerged as a powerful tool for elucidating the ground-state electronic properties of 4-phenyl-9H-carbazole systems. These calculations offer a detailed understanding of molecular orbitals, charge distribution, and bonding characteristics, which are fundamental to their performance in various applications.
HOMO-LUMO Energy Gap Analysis of this compound Derivatives
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. schrodinger.com A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is often associated with enhanced charge transfer characteristics. nih.gov
Table 1: Calculated HOMO-LUMO Energy Gaps for Carbazole-Based Donor-Acceptor-Donor Compounds Data sourced from a study by Wang et al. nankai.edu.cn
| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1 | -5.25 | -1.83 | 3.42 |
| 2 | -5.26 | -2.76 | 2.50 |
| 3 | -5.57 | -2.78 | 2.79 |
| 4 | -5.58 | -3.07 | 2.51 |
Calculations were performed at the B3LYP/6-31G(d)//AM1/AM1 level of theory. nankai.edu.cn
These computational findings underscore the ability to modulate the electronic properties of this compound derivatives through targeted chemical modifications, thereby tailoring them for specific electronic and photonic applications.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deorientjchem.orgnih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded with red indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. nih.govresearchgate.net
For this compound and its derivatives, MEP analysis helps to identify the sites most susceptible to chemical reactions. researchgate.netrsc.org In a study of 9H-Carbazole-9-(4-phenyl) boronic acid pinacol (B44631) ester, MEP analysis was performed to understand the reactive sites of the molecule. researchgate.net Generally, the nitrogen atom of the carbazole (B46965) ring exhibits a region of negative electrostatic potential, making it a likely site for electrophilic attack. orientjchem.org Conversely, the hydrogen atoms attached to the aromatic rings often show positive potential. researchgate.net This information is crucial for understanding intermolecular interactions and designing new materials with specific binding properties.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, going beyond the simple Lewis structure representation. uni-muenchen.dewisc.eduresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method allows for the quantitative analysis of charge transfer, hyperconjugation, and other stabilizing interactions. nih.gov
In the context of this compound systems, NBO analysis has been employed to investigate intramolecular interactions. researchgate.net For example, in a study of 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester, NBO analysis was carried out to understand the various intra- and intermolecular interactions within the molecular system. researchgate.net The analysis can reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization. nih.gov This information is vital for understanding the electronic communication between the carbazole donor and the phenyl acceptor, which is fundamental to the molecule's properties. The analysis provides insights into the stability of the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
Spin-Allowed π-π* Transitions and Intramolecular Charge Transfer (ICT)
The electronic absorption spectra of this compound and its derivatives are characterized by spin-allowed π-π* transitions. nih.gov These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In many derivatives, particularly those with electron-donating and electron-accepting moieties, these transitions are coupled with an intramolecular charge transfer (ICT) process. rsc.orgresearchgate.netrsc.org
Upon photoexcitation, an electron is transferred from the donor part (carbazole) to the acceptor part of the molecule. nih.gov TD-DFT calculations have been instrumental in elucidating the nature of these transitions. For instance, in 9-phenyl-9H-carbazole-based o-carboranyl compounds, the lowest-energy absorption band was attributed to both a spin-allowed π–π* local excitation (LE) of the 9-phenyl-9H-carbazole moiety and a weak ICT from the carbazole to the o-carborane (B102288) cage and terminal phenyl ring. nih.gov The extent of ICT can be tuned by modifying the electron-donating or -accepting strength of the substituents, which in turn affects the photophysical properties of the molecule. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. nii.ac.jpchemrxiv.orgarxiv.orgresearchgate.netrsc.org It allows for the calculation of excitation energies, oscillator strengths, and the prediction of absorption and emission spectra, providing valuable insights into the photophysical behavior of compounds like this compound.
Prediction of Absorption and Emission Spectra
TD-DFT calculations have proven to be a reliable tool for predicting the absorption and emission spectra of this compound and its derivatives. rsc.org By calculating the vertical excitation energies and corresponding oscillator strengths, one can simulate the UV-Vis absorption spectrum. rsc.org
For example, in a study of 9-phenyl-9H-carbazole-based o-carboranyl luminophores, TD-DFT calculations were performed to understand the origin of the electronic transitions observed in the experimental absorption spectra. nih.gov The calculations revealed that the major low-energy electronic transitions were primarily from the HOMO, located on the carbazole moiety, to the LUMO, which was distributed over the o-carborane and phenyl groups. nih.gov This confirmed the mixed local excitation and intramolecular charge transfer character of the absorption.
Similarly, TD-DFT can be used to model the emission spectra by calculating the properties of the first excited singlet state (S1). The energy difference between the S1 and the ground state (S0) corresponds to the emission energy. These predictions are crucial for designing new fluorescent materials with desired emission colors and quantum yields.
Analysis of Excited State Dynamics and Transition Energies
The photophysical properties of carbazole derivatives are central to their application in optoelectronic devices. Understanding the dynamics of excited states and the energies associated with electronic transitions is key to predicting and optimizing material performance.
Upon photoexcitation, carbazole-based molecules like this compound are promoted to an initial excited singlet state (Sx), which then rapidly decays to the first excited singlet state (S1) through internal conversion (IC) on a sub-picosecond timescale. researchgate.netmdpi.com The S1 state of carbazole derivatives typically exhibits a lifetime of several nanoseconds and is characterized by distinct absorption peaks in the visible and near-infrared regions. researchgate.netmdpi.com For instance, studies on carbazole and its derivatives have identified S1 absorption peaks around 350, 600, and 1100 nm. mdpi.com
From the S1 state, the molecule can relax to the ground state via fluorescence or undergo intersystem crossing (ISC) to the triplet state (T1). researchgate.net The efficiency of these competing pathways is crucial for applications such as organic light-emitting diodes (OLEDs). In some carbazole-based systems, the energy gap between the singlet and triplet states (ΔEST) is small, which can lead to a phenomenon known as thermally activated delayed fluorescence (TADF). nih.gov This process allows for the harvesting of triplet excitons for light emission, significantly enhancing the efficiency of OLEDs.
The surrounding solvent or solid-state environment can influence the excited-state dynamics. For example, energy transfer from vibrationally hot S1 molecules to the surrounding solvent molecules occurs on a picosecond timescale. mdpi.com In thin films, intermolecular interactions can lead to additional decay pathways, such as singlet-singlet annihilation, which becomes dominant at high exciton (B1674681) densities. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of molecules like this compound. These simulations provide insights into the flexibility of the molecule and its interactions with its environment, which are critical for understanding its properties in different phases.
Conformational Flexibility and Rotational Barriers of this compound
The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and carbazole moieties. The dihedral angle between these two aromatic systems is a key determinant of the degree of π-conjugation, which in turn influences the electronic and photophysical properties. nih.gov
Crystallographic studies of related 9-phenyl-9H-carbazole derivatives show that this dihedral angle can vary. For example, in 9-(4-bromophenyl)-9H-carbazole, the angle is approximately 49.87°, while in a methoxy-substituted derivative, it is 56.78°. nih.govnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the rotational barriers between different conformations. nih.govscielo.org.mx These calculations help in understanding the energetic landscape of the molecule and the likelihood of adopting certain conformations at a given temperature. The rotation of the phenyl group generally has a much lower energy barrier compared to other internal rotations, meaning it is quite facile at room temperature. nih.gov
Intermolecular Interactions and Aggregation Behavior
In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in determining the bulk properties of this compound. These interactions can lead to the formation of aggregates, which can significantly alter the photophysical and charge transport properties of the material. nih.govfrontiersin.org
Weak interactions such as C-H···π and π-π stacking are common in carbazole derivatives. nih.govnih.gov Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts. For a methoxy-substituted 9-phenyl-9H-carbazole, H···H and C···H/H···C contacts were found to be the most dominant, indicating the importance of van der Waals forces in the crystal packing. nih.gov
The aggregation of carbazole derivatives can sometimes lead to aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state compared to the solution phase. nih.govfrontiersin.orgrsc.org This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.govfrontiersin.org Molecular dynamics simulations can be used to study the aggregation process and the structure of the resulting aggregates, providing insights into the mechanisms behind AIE.
Prediction of Charge Transport Properties
The ability of a material to transport charge carriers (holes and electrons) is fundamental to its performance in electronic devices. Theoretical calculations are instrumental in predicting these properties and guiding the design of new materials with improved charge mobility.
Hole and Electron Mobility Calculations
Carbazole derivatives are well-known for their hole-transporting capabilities. researchgate.net The charge transport in organic materials is often described by a hopping model, where charges jump between adjacent molecules. The rate of this hopping is influenced by factors such as the electronic coupling between molecules and the reorganization energy.
Computational studies have shown that the substitution pattern on the carbazole core can significantly impact charge mobility. For instance, derivatives of 9-phenyl-9H-carbazole have been investigated as hole-transporting materials (HTMs) in OLEDs and perovskite solar cells. nih.govresearchgate.net Theoretical calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for assessing the efficiency of charge injection and transport. nih.gov For some tert-butyl-substituted 9-phenyl-9H-carbazole derivatives, balanced hole and electron mobilities exceeding 10⁻⁴ cm²/(V·s) have been reported at high electric fields. nih.govresearchgate.net
Reorganization Energies for Charge Transfer
The reorganization energy (λ) is a critical parameter in the Marcus theory of electron transfer, which describes the charge hopping process. icm.edu.pl It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to a higher charge transfer rate and, consequently, higher charge mobility.
The reorganization energy can be calculated using quantum chemical methods, such as DFT. icm.edu.pl It is typically divided into contributions for hole transport (λh) and electron transport (λe). For carbazole, the calculated reorganization energy for hole transport is around 0.27 eV. icm.edu.pl Modifications to the carbazole structure, such as the introduction of benzo-fused rings, can significantly lower this value. For example, benzo[b]carbazole exhibits a lower λh of 0.18 eV and a λe of 0.11 eV, suggesting that structural modifications can be used to tune the charge transport properties. icm.edu.pl The reduction in reorganization energy is sometimes linked to a decrease in intramolecular hydrogen interactions. icm.edu.pl The steric hindrance caused by different substituents can also have a significant influence on the reorganization energy. rsc.org
Applications of 4 Phenyl 9h Carbazole and Its Derivatives in Organic Electronics and Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
Host Materials in OLEDs
The host material in an OLED's emissive layer plays a crucial role in dispersing the guest emitter molecules, facilitating charge transport, and ensuring efficient energy transfer to the emitter. The ideal host should possess a high triplet energy to confine the triplet excitons on the guest molecules, especially in phosphorescent and TADF OLEDs, and exhibit good thermal and morphological stability. Carbazole (B46965), and specifically the 4-phenyl-9H-carbazole moiety, is a favored structural unit for host materials due to its high triplet energy and robust nature.
In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons, the host material is of paramount importance. mdpi.com It must have a triplet energy level higher than that of the phosphorescent guest emitter to prevent back energy transfer and triplet-triplet annihilation (TTA). mdpi.com The this compound framework is an excellent candidate for this purpose.
For instance, pyridinyl-carbazole based host materials, H1 and H2, have been synthesized and demonstrated high thermal stability with decomposition temperatures between 361–386 °C and high glass transition temperatures of 127–139 °C. nih.govktu.edu These materials possess high triplet energies (2.82 eV for H1 and 2.81 eV for H2), making them suitable hosts for blue and green PhOLEDs. nih.govktu.edu A blue PhOLED utilizing H2 as the host and a blue iridium(III) complex as the emitter achieved a high external quantum efficiency (EQE) of 10.3%, a current efficiency of 23.9 cd/A, and a power efficiency of 24.9 lm/W at a brightness of 100 cd/m². nih.govktu.edu The most efficient green PhOLED with H2 as the host demonstrated a current efficiency of 33.9 cd/A, a power efficiency of 34.1 lm/W, and an EQE of 9.4% at a high brightness of 1000 cd/m². nih.govktu.edu
Furthermore, a series of bipolar hosts incorporating the this compound moiety have been developed for red PhOLEDs. researchgate.net These materials are designed to have balanced charge transport properties, which is crucial for achieving high efficiency.
Below is a table summarizing the performance of selected PhOLEDs using this compound-based host materials.
| Host Material | Emitter | Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| H2 | FIrpic | Blue | 10.3 | 23.9 | 24.9 |
| H2 | Ir(ppy)₃ | Green | 9.4 | 33.9 | 34.1 |
Table 1: Performance of PhOLEDs with this compound-based host materials. Data sourced from nih.govktu.edu.
Thermally activated delayed fluorescence (TADF) emitters represent a new generation of materials for OLEDs that can also achieve 100% IQE without the need for heavy metals. nih.govfrontiersin.org The efficiency of TADF OLEDs is highly dependent on the host material, which should facilitate the reverse intersystem crossing (RISC) process from the triplet to the singlet state of the TADF emitter. nih.gov This requires the host to have a high triplet energy and suitable electronic properties to ensure balanced charge injection and transport.
Derivatives of this compound have been successfully employed as host materials for TADF emitters. For example, two solution-processable host materials, H1 (9,9'-(sulfonylbis(4,1-phenylene))bis(3-(naphthalen-1-yl)-9H-carbazole)) and H2 (9,9'-(sulfonylbis(4,1-phenylene))bis(3-(4-(trifluoromethyl)phenyl)-9H-carbazole)), were used to fabricate green TADF OLEDs with 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) as the emitter. ftmc.lt The device with host H2 showed superior performance, achieving a maximum external quantum efficiency of 13.7%, a current efficiency of 33.1 cd/A, and a power efficiency of 20.8 lm/W. ftmc.lt
In another study, a blue TADF OLED system using 4N-oCBP (9-(3-(2-(9H-carbazol-9-yl)phenyl)pyridin-4-yl)-9H-carbazole) as the host and TCz-Trz as the dopant exhibited a maximum EQE of 16.2% and a significant improvement in operational lifetime. researchgate.net
The table below details the performance of TADF OLEDs with this compound-based host materials.
| Host Material | Emitter | Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| H2 | 4CzIPN | Green | 13.7 | 33.1 | 20.8 |
| 4N-oCBP | TCz-Trz | Blue | 16.2 | - | - |
Table 2: Performance of TADF OLEDs with this compound-based host materials. Data sourced from ftmc.ltresearchgate.net.
The orientation of the emitter molecules within the host matrix is a critical factor that can significantly impact the light out-coupling efficiency of an OLED. nih.govresearchgate.netnih.gov A preferential horizontal orientation of the emitter's transition dipole moment can lead to a substantial enhancement in the external quantum efficiency. nih.govresearchgate.netnih.gov
Systematic investigations into the molecular orientation of TADF emitters in a series of carbazole-based host materials have revealed that the host material plays a crucial role in determining the emitter's orientation. nih.govresearchgate.netnih.gov Factors such as π-π stacking interactions between the host and guest molecules, as well as weak hydrogen bonds (CH/n, where n = O, N) and multiple CH/π contacts, can induce a more horizontal orientation of the TADF emitters. nih.govresearchgate.netnih.gov
For instance, by using a carbazole-based host that promotes a higher degree of horizontal orientation (a horizontal orientation ratio of 79%), a TADF OLED with an external quantum efficiency of 26% was achieved. nih.govresearchgate.net This was a significant improvement compared to a device with a more randomly oriented emission layer (62% horizontal orientation), which exhibited an EQE of 22%. nih.govresearchgate.net The study suggests that the molecular shape of the TADF emitter itself, combined with the physical properties of the host, such as its glass transition temperature and tendency for alignment, are the main drivers of emitter orientation, rather than electrostatic dipole-dipole interactions. frontiersin.org
Hole-Transporting Materials (HTMs) in OLED Devices
The hole-transporting layer (HTL) is an essential component of an OLED, responsible for efficiently transporting holes from the anode to the emissive layer. An ideal HTM should possess high hole mobility, a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode, and good thermal and morphological stability to ensure a long device lifetime. mdpi.comresearchgate.net The carbazole moiety, particularly when derivatized with a phenyl group at the 9-position, is a well-established building block for high-performance HTMs. mdpi.comresearchgate.net
A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized and shown to have good thermal stability with high glass transition temperatures ranging from 148 to 165 °C. mdpi.comresearchgate.netelsevierpure.com When incorporated into standard green PhOLEDs, these HTMs led to significantly enhanced current, power, and external quantum efficiencies compared to a reference device. mdpi.comresearchgate.netelsevierpure.com For example, a device using one of these novel HTMs (3c) achieved a current efficiency of 39.2 cd/A and a power efficiency of 29.3 lm/W. researchgate.net
The performance of OLEDs with these HTMs is summarized in the table below.
| HTM | Emitter | Color | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| 3a | Ir(ppy)₃ | Green | 32.1 | 23.5 |
| 3b | Ir(ppy)₃ | Green | 35.8 | 27.6 |
| 3c | Ir(ppy)₃ | Green | 39.2 | 29.3 |
Table 3: Performance of green PhOLEDs with this compound-based hole-transporting materials. Data sourced from researchgate.net.
The design of high-efficiency HTMs based on the this compound core follows several key principles:
High Glass Transition Temperature (Tg): A high Tg is crucial for the morphological stability of the amorphous organic layers in an OLED, preventing crystallization and degradation during device operation, which is often accelerated by Joule heating. mdpi.comresearchgate.net Incorporating rigid and bulky groups into the molecular structure can effectively increase the Tg.
Suitable HOMO Energy Level: The HOMO level of the HTM should be well-aligned with the work function of the anode (e.g., ITO) and the HOMO level of the emissive layer to ensure efficient and barrier-free hole injection and transport. acs.org
High Hole Mobility: A high hole mobility allows for efficient charge transport, leading to lower operating voltages and higher power efficiencies. acs.org This can be achieved by creating a molecular structure with good π-π stacking and intermolecular electronic coupling.
Balanced Charge Transport: While a high hole mobility is desirable, it is also important to achieve a balance between hole and electron transport within the device to ensure that the charge recombination zone is confined within the emissive layer, maximizing the efficiency of light generation.
Good Thermal and Electrochemical Stability: The HTM should be stable under the thermal stress of device operation and resistant to electrochemical degradation to ensure a long operational lifetime for the OLED. The inherent stability of the carbazole ring contributes positively to this aspect.
By adhering to these design principles, researchers continue to develop novel this compound-based HTMs with improved performance characteristics for next-generation OLED displays and lighting applications.
Charge Injection and Transport Mechanisms in HTM Layers
Derivatives of this compound are frequently utilized as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) due to their inherent properties. The carbazole moiety is an electron-rich unit, which imparts good hole-transporting capabilities. rsc.org The charge injection and transport within the HTM layer are critical for efficient device operation. Effective hole transport materials should possess suitable highest occupied molecular orbital (HOMO) energy levels to facilitate the injection of holes from the anode and efficient transport of these holes to the emissive layer.
The HOMO energy levels of this compound derivatives can be tuned by chemical modification. For instance, a series of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine (B166846) derivatives exhibited HOMO levels ranging from 5.78 eV to 6.15 eV. nih.gov This tunability allows for the optimization of the energy level alignment with the anode and the emissive layer, thereby reducing the hole injection barrier and improving charge balance within the device.
Emitter Materials in OLEDs
Derivatives of this compound are also versatile as emitter materials in OLEDs, particularly for blue light emission. nih.govnih.gov The rigid molecular framework and high triplet energy of the carbazole unit make it a suitable building block for creating efficient and stable emitters. nih.gov These materials can function as fluorescent emitters in doping-free OLEDs or as hosts for phosphorescent emitters. nih.gov
When used as emitters, the photophysical properties of these compounds are paramount. For example, some imidazole (B134444) and carbazole derivatives exhibit narrow blue light-emission bands, which is advantageous for achieving deep-blue electroluminescence. nih.gov The emission color can be tuned by modifying the molecular structure. For instance, attaching various electron-accepting units to the carbazole ring can influence the emission wavelength. nih.gov
In some cases, these derivatives can act as bifunctional materials, serving as both the emitter and the hole transporter. This simplifies the device structure and can lead to improved performance. For example, non-doped deep-blue OLEDs have been fabricated using carbazole-π-imidazole derivatives as the emitting layer, achieving high luminance and efficiency. nih.gov The design of these molecules often involves creating a donor-π-acceptor (D-π-A) structure, where the carbazole acts as the donor, to facilitate intramolecular charge transfer (ICT), which influences the emission properties. nih.govmdpi.comnih.gov
Device Architectures and Performance Optimization
Optimization of device performance involves carefully engineering the energy levels of adjacent layers to ensure efficient charge injection and confinement of excitons within the emissive layer. For example, using a this compound derivative as the HTL with a suitable HOMO level can reduce the energy barrier for hole injection from the anode. nih.gov Similarly, selecting an EML material with appropriate HOMO and lowest unoccupied molecular orbital (LUMO) levels helps to confine both holes and electrons within this layer, leading to a higher probability of radiative recombination.
External Quantum Efficiency (EQE) and Current/Power Efficiencies
The performance of OLEDs is quantified by several key metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency. EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. ossila.com Current efficiency is measured in candelas per ampere (cd/A), and power efficiency is measured in lumens per watt (lm/W).
OLEDs incorporating this compound derivatives have demonstrated impressive efficiencies. For instance, devices using a novel HTM based on 4-(9H-carbazol-9-yl)triphenylamine achieved a current efficiency of 39.2 cd/A and a power efficiency of 29.3 lm/W. nih.gov In another study, solution-processed OLEDs based on carbazole derivatives showed current efficiencies of about 20 cd/A and a remarkable EQE of up to 9.5%. mdpi.comresearchgate.net
The use of these derivatives in more complex device structures, such as those employing thermally activated delayed fluorescence (TADF) or triplet-triplet annihilation (TTA), can lead to even higher efficiencies, surpassing the theoretical limit of 5% for conventional fluorescent OLEDs. acs.org For example, a hyperfluorescent OLED utilizing a tert-butylcarbazolyl and anthracene (B1667546) derivative as a host exhibiting TTA reached a maximum EQE of 7.1%. acs.org Non-doped deep-blue OLEDs based on carbazole-π-imidazole derivatives have also achieved a maximum EQE of 4.43%. nih.gov
Table 1: Performance of OLEDs with this compound Derivatives
| Device/Material | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Ref. |
| HTM 3c | - | 39.2 | 29.3 | nih.gov |
| CZ-2 | 9.5 | 20.2 | - | mdpi.comresearchgate.net |
| CZ-1 | 8.6 | 19.3 | - | mdpi.comresearchgate.net |
| TTA-based Hyperfluorescent OLED | 7.1 | - | - | acs.org |
| BCzB-PIM | 4.43 | - | - | nih.gov |
| FDPCz2 (Blue PhOLED) | 20.2 | 40.6 | - | researchgate.net |
| CCsCN (Solution-processed TTA) | 6.79 | 6.50 | - | bohrium.comrsc.org |
Driving Voltage and Turn-on Voltage Characteristics
The driving voltage and turn-on voltage are critical parameters that affect the power consumption and operational stability of OLEDs. The turn-on voltage is the minimum voltage required to initiate light emission, while the driving voltage is the voltage needed to achieve a specific brightness. Low turn-on and driving voltages are desirable for energy-efficient devices.
The use of this compound derivatives can contribute to low operating voltages. For example, an OLED with a novel HTM based on 4-(9H-carbazol-9-yl)triphenylamine exhibited a low turn-on voltage of 3.1 V and a driving voltage of 4.2 V at a luminance of 1000 cd/m². nih.gov In another case, solution-processed OLEDs based on carbazole derivatives showed turn-on voltages as low as 3.2 V. bohrium.comrsc.org
The reduction in driving voltage is often attributed to the efficient charge injection and transport properties of the carbazole-based materials, which minimize energy losses at the interfaces and within the organic layers. nih.gov The energy level alignment between the electrodes and the organic layers is a key factor in determining the turn-on voltage.
Table 2: Voltage Characteristics of OLEDs with this compound Derivatives
| Device/Material | Turn-on Voltage (V) | Driving Voltage (V) at 1000 cd/m² | Ref. |
| HTM 3c | 3.1 | 4.2 | nih.gov |
| CCsCN | 3.2-3.6 | - | bohrium.comrsc.org |
| MOC-16 | 7.7 | - | mdpi.comresearchgate.net |
Electroluminescence (EL) Spectra and Color Purity
The electroluminescence (EL) spectrum of an OLED defines its emission color and color purity. For full-color displays, it is essential to have emitters that produce light in the primary colors of red, green, and blue with high color purity. This compound derivatives are particularly important for achieving efficient blue emission, which has historically been a challenge for OLED technology. mdpi.com
Devices utilizing these derivatives can exhibit a range of emission colors, primarily in the blue and green regions of the spectrum. For example, OLEDs based on certain carbazole derivatives have shown electroluminescence peaks around 490 nm, corresponding to a greenish-blue emission. mdpi.comresearchgate.net By modifying the molecular structure, it is possible to achieve deep-blue emission with specific CIE (Commission Internationale de l'Éclairage) color coordinates. For instance, a non-doped deep-blue OLED using a carbazole-π-imidazole derivative achieved CIE coordinates of (0.159, 0.080). nih.gov
The EL spectra of these devices are often compared to their photoluminescence (PL) spectra to understand the origin of the emission. In some cases, the EL spectrum can be influenced by the device architecture, such as the formation of exciplexes at the interface between different layers, which can lead to a shift in the emission wavelength. researchgate.net
Triplet-Triplet Annihilation (TTA) and Efficiency Roll-off Mitigation
In OLEDs, electrically injected charge carriers form both singlet (25%) and triplet (75%) excitons. While fluorescent materials only emit light from the decay of singlet excitons, phosphorescent materials can harvest both singlet and triplet excitons. Triplet-triplet annihilation (TTA) is a process that allows for the conversion of two triplet excitons into one higher-energy singlet exciton (B1674681), which can then decay radiatively. This mechanism can increase the theoretical internal quantum efficiency of fluorescent OLEDs from 25% to as high as 62.5%. acs.org
However, TTA can also be a cause of efficiency roll-off, which is the decrease in efficiency at high current densities. acs.org This is because at high exciton concentrations, the rate of TTA can lead to non-radiative decay pathways that quench the emission. Therefore, managing TTA is crucial for maintaining high efficiency at high brightness.
Derivatives of this compound have been used in OLEDs that exhibit TTA. acs.orgbohrium.comnih.gov By carefully designing the molecular structure and the device architecture, it is possible to promote the TTA process for enhanced efficiency while mitigating its negative effects on efficiency roll-off. For example, using a host material that facilitates efficient energy transfer to the TTA-active emitter can improve performance. acs.org Pulsed operation of TSF (thermally-activated-delayed-fluorescence–sensitized fluorescent) OLEDs has also been shown to suppress triplet accumulation and reduce efficiency roll-off. aps.org
Organic Photovoltaic (OPV) Devices and Solar Cells
The quest for efficient and cost-effective solar energy conversion has propelled the development of organic photovoltaic (OPV) devices. In this context, derivatives of this compound have emerged as promising components, particularly in the crucial role of facilitating charge movement within the device.
This compound Derivatives as Hole Transport Layers in OPVs
Carbazole-based molecules are integral to the advancement of dye-sensitized solar cells (DSSCs) and other organic photovoltaics due to their favorable properties. mdpi.com These derivatives are known for their thermal stability, high hole-transport capability, and electron-rich nature. mdpi.com Their adaptability allows for modifications, such as the introduction of alkyl chains, to enhance their electron-donating ability and improve solubility in organic solvents, which is crucial for device fabrication. mdpi.com
In p-i-n structured tin-lead (Sn-Pb) perovskite solar cells, which have the potential for high performance, carbazole-based self-assembled monolayers are being explored as alternatives to the commonly used hole transport layer (HTL), PEDOT:PSS. rsc.orgunc.edu For instance, the use of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its brominated derivative, Br-2PACz, as HTLs in Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ perovskite solar cells has led to record efficiencies. rsc.org Specifically, devices with Br-2PACz achieved efficiencies as high as 19.51%, a significant improvement over the 16.33% efficiency of devices using PEDOT:PSS. rsc.org These carbazole-based monolayers not only boost efficiency but also enhance the device's shelf life and operational stability. rsc.org
Furthermore, novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine, conjugated with different carbazole or triphenylamine derivatives, have been synthesized. mdpi.comresearchgate.net These materials exhibit good thermal and morphological stability, with high glass transition temperatures. mdpi.comresearchgate.net When incorporated into organic light-emitting diodes (OLEDs), which share similar material requirements with OPVs, these HTMs have demonstrated significantly enhanced efficiencies compared to standard materials. mdpi.com The synthesis of various phenyl-carbazyl derivatives has also been undertaken to create new hole-transporting materials with improved performance in electroluminescent devices. researchgate.netelsevierpure.com
Polymers based on 2,7-disubstituted carbazole have also gained significant interest as electron-donating materials in OPVs. rsc.org By creating donor-acceptor copolymers containing 2,7-carbazole units, researchers have achieved power conversion efficiencies exceeding 6%. rsc.orgresearchgate.net The rational design of these polymers, by carefully selecting the acceptor comonomer, holds the potential for theoretical efficiencies of up to 10%. rsc.org
Below is a table summarizing the performance of OPV devices utilizing different this compound derivatives as hole transport layers.
| Hole Transport Layer (HTL) | Perovskite Active Layer | Power Conversion Efficiency (PCE) | Reference |
| Br-2PACz | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ | 19.51% | rsc.org |
| 2PACz | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ | 18.44% | rsc.org |
| PEDOT:PSS (for comparison) | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ | 16.33% | rsc.org |
| CzAn Polymer | Methylammonium-free Sn-Pb Perovskite | 22.6% (stabilized PCE of 21.3%) | unc.edu |
| PEDOT:PSS (for comparison) | Methylammonium-free Sn-Pb Perovskite | 21.2% | unc.edu |
Charge Separation and Transport Efficiency in Carbazole-Based OPVs
A primary challenge in organic photovoltaic cells is their relatively low charge-carrier mobilities compared to inorganic semiconductors. mdpi.com This limitation directly affects critical processes such as the dissociation of charge-transfer states, extraction of free charges, and recombination, all of which are key determinants of OPV efficiency. mdpi.com The primary excitation in an OPV device is an exciton, a bound electron-hole pair, which must be separated for current to be generated. youtube.com
The efficiency of charge separation and transport in carbazole-based OPVs is intrinsically linked to the molecular structure of the materials used. Carbazole derivatives are particularly advantageous due to their high hole mobility. mdpi.com The process of charge generation can be understood through a molecular model inspired by photo-induced electron transfer in donor-acceptor systems, where long-lived charge separation is achieved. youtube.com
In polymer:fullerene systems, the Gibbs energy driving force and reorganization energy for electron transfer are crucial parameters. youtube.com Studies on poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), a high-performance polymer for OPVs, have revealed a relatively large energetic disorder (σ) of approximately 129 meV. researchgate.net This is significantly higher than that of other common polymers like P3HT. researchgate.net This energetic disorder influences the charge injection and transport properties of the material. researchgate.net
Open Circuit Voltage (Voc) and Device Performance Parameters
The open-circuit voltage (Voc) is a critical parameter that determines the power conversion efficiency of a solar cell. nih.govresearching.cn In organic photovoltaics, the Voc is closely related to the energy difference between the highest occupied molecular orbital (HOMO) of the donor material and the lowest unoccupied molecular orbital (LUMO) of the acceptor material. researching.cnresearchgate.net By carefully engineering the energy levels of these materials, it is possible to achieve high Voc values. researching.cn
Recent advancements in nonfullerene acceptors (NFAs) have led to the development of organic solar cells with high Voc, in some cases approaching 1.2 V. researching.cn For example, benzotriazole (B28993) (BTA)-based NFAs have been successfully used to create high-voltage OSCs. researching.cn When paired with appropriate copolymer donors, such as those also based on the BTA unit, these devices have achieved Voc values of up to 1.24 V with a power conversion efficiency of 10.5%. researching.cn
Furthermore, reducing the energy disorder in the charge transport layers can significantly enhance the Voc. osti.gov In perovskite solar cells, a simple solvent annealing process applied to the fullerene electron-transport layer was found to reduce its energy disorder. osti.gov This led to an increase in the Voc from 1.04 V to 1.13 V, which in turn boosted the power conversion efficiency from 17.1% to 19.4% without negatively impacting the short-circuit current or fill factor. osti.gov
The following table presents key performance parameters of some high-Voc organic solar cells.
| Donor/Acceptor System | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) | Reference |
| J52-Cl / BTA3 | 1.24 V | 10.5% | researching.cn |
| PfBTAZT-Cl based | 1.20 V | 8.00% | researching.cn |
| CH₃NH₃PbI₃ / PCBM (Thermally Annealed) | 1.04 V | 17.1% | osti.gov |
| CH₃NH₃PbI₃ / PCBM (Solvent Annealed) | 1.13 V | 19.4% | osti.gov |
Other Optoelectronic Applications
Beyond solar cells, the versatile properties of this compound and its derivatives have found utility in other areas of optoelectronics, including transistors and color-changing devices.
Organic Field Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a fundamental component of organic electronics, and the performance of these devices is heavily reliant on the charge-carrying capabilities of the organic semiconductor used. 9-phenyl-9H-carbazole has been utilized as a donor moiety in the synthesis of novel luminophores. nih.gov Specifically, a series of closo-ortho-carboranyl compounds appended to the C3-position of a 9-phenyl-9H-carbazole have been synthesized and characterized. nih.gov While the primary focus of this research was on their photophysical properties, the use of such carbazole derivatives is relevant to the field of OFETs, where efficient charge transport is paramount. nih.gov
Electrochromic Devices
Electrochromic devices, which change color upon the application of an electrical potential, are another area where carbazole derivatives have shown significant promise. Polymers containing carbazole are particularly attractive for this application due to their facile functionalization, good hole transporting ability, and high thermal and electrochromic properties. researchgate.net
Copolymers based on 9-(4-pyrrol-1-yl-phenyl)-carbazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been electrochemically synthesized and shown to exhibit multicolor electrochromism, displaying orange, green, and greenish-blue colors at different potentials. researchgate.net These copolymer films demonstrate a stable and well-defined redox process with a maximum optical contrast of 31% and a response time of 2 seconds. researchgate.net
In another study, a biscarbazole-containing derivative, 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB), and its copolymers were synthesized. mdpi.com An electrochromic device constructed with one of these copolymers, P(bCmB-co-dbBT), and a PEDOT layer exhibited a transmittance change of 36.4%. mdpi.com Similarly, flexible electrochromic devices have been fabricated using copolymers of a 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB) derivative and EDOT derivatives on ITO-polyethylene terephthalate (B1205515) (PET) substrates. mdpi.com
Furthermore, poly(9H-carbazol-9-ylpyrene) (PMCzP) has been synthesized and shown to have distinct electrochromic properties, changing from light yellow in its neutral state to grayish-green when fully doped. researchgate.net An electrochromic device using PMCzP and PEDOT demonstrated an optical contrast of 23% with a fast response time of 0.50 seconds. researchgate.net
The following table summarizes the electrochromic properties of various devices based on this compound derivatives.
| Electrochromic Polymer/Copolymer | Colors Exhibited | Maximum Optical Contrast (ΔT%) | Response Time | Reference |
| Copolymer of 9-(4-pyrrol-1-yl-phenyl)-carbazole and EDOT | Orange, Green, Greenish-blue | 31% | 2 s | researchgate.net |
| P(bCmB-co-dbBT)/PEDOT Device | - | 36.4% | - | mdpi.com |
| PMCzP/PEDOT Device | Light yellow to Blue | 23% | 0.50 s | researchgate.net |
Organic Semiconductor Lasers (OSLs)
The quest for electrically pumped organic semiconductor lasers (OSLs) has spurred intensive research into organic materials that exhibit efficient light amplification. Derivatives of this compound have emerged as a promising class of materials for OSL applications, primarily due to their excellent photoluminescence properties, high carrier mobilities, and good film-forming capabilities. These characteristics are essential for achieving the low amplified spontaneous emission (ASE) thresholds required for lasing.
Research in this area has often focused on using these derivatives as host materials for laser dyes or as the gain medium itself in optically pumped laser structures. The molecular design of these carbazole derivatives allows for fine-tuning of their electronic and optical properties, which is crucial for optimizing their performance in OSL devices.
A notable example of a carbazole derivative that has demonstrated significant potential for OSL applications is 4,4'-bis(9-carbazolyl)-2,2'-biphenyl (CBP). While not a direct derivative of this compound, CBP is a closely related compound that showcases the promise of the carbazole moiety in laser applications. Thin films of CBP have been shown to exhibit ultraviolet amplified spontaneous emission with a low pumping power threshold.
Detailed studies have revealed that CBP thin films, when excited by a nitrogen gas laser (337 nm), display strong ASE at 394 nm. researchgate.net The threshold for this emission is remarkably low, on the order of 1.3 ± 0.2 µJ/cm². researchgate.net This low threshold is a critical factor for the feasibility of creating practical laser devices. Further research into derivatives of CBP, such as 3-methyl and 3,6-dimethyl substituted variants, has also shown pronounced ASE in the deep-blue spectral region, with emission wavelengths of 401 nm and 406 nm, respectively, and similarly low ASE thresholds of less than 2 µJ/cm². researchgate.net
The excellent ASE properties of these materials are attributed to their high radiative decay rates, which are a function of their short fluorescence lifetimes and high quantum efficiencies. researchgate.net A large radiative decay rate facilitates a more efficient stimulated emission process, which is essential for achieving the population inversion required for lasing.
The following table summarizes the key research findings on the amplified spontaneous emission characteristics of CBP and its derivatives:
| Compound | Emission Wavelength (nm) | ASE Threshold (µJ/cm²) |
| 4,4'-bis(9-carbazolyl)-2,2'-biphenyl (CBP) | 394 | 1.3 ± 0.2 |
| 3-methyl-CBP | 401 | < 2 |
| 3,6-dimethyl-CBP | 406 | < 2 |
These findings underscore the potential of this compound derivatives as a platform for developing efficient gain media for organic semiconductor lasers, particularly for applications requiring blue and ultraviolet emission. The ability to achieve low-threshold ASE in thin films is a significant step towards the realization of electrically pumped organic lasers.
Explorations of 4 Phenyl 9h Carbazole in Other Advanced Material and Biological Applications
Sensor Technologies
Carbazole (B46965) derivatives are recognized as an attractive foundation for creating luminescent chemosensors. nih.gov Their inherent fluorescence, chemical stability, and the relative ease with which they can be functionalized make them ideal for designing sensors that can detect a variety of analytes. clockss.orgnih.gov
Derivatives of the carbazole scaffold are effective in the development of fluorescent sensors for anion recognition. nih.gov These sensors are designed to combine the natural fluorescence of carbazole with hydrogen bonding donor groups placed in strategic positions to facilitate anion recognition. nih.gov The interaction between the sensor and the anion, typically through hydrogen bonds, leads to a detectable change in the sensor's fluorescence, allowing for the qualitative and quantitative detection of the target anion. nih.govmdpi.com For instance, 1,8-diaminocarbazoles substituted with electron-withdrawing groups have been synthesized to act as colorimetric anion sensors. mdpi.com These sensors exhibit visible color and fluorescence changes upon the addition of various basic anions. mdpi.comchemrxiv.org
Research has demonstrated the capability of carbazole-based sensors to detect a range of anions, with selectivity being a key area of investigation.
Table 1: Examples of Anion Sensing by Carbazole Derivatives
| Carbazole Derivative Type | Target Anions Detected | Observation |
|---|---|---|
| 1-hydroxycarbazole | Fluoride (B91410) (F⁻), Chloride (Cl⁻) | Sensitive recognition through hydrogen bond interactions. nih.gov |
| 1,8-diamidocarbazole (nitro-substituted) | F⁻, AcO⁻, PhCOO⁻, H₂PO₄⁻, CN⁻ | Vivid color and fluorescence changes. mdpi.com |
The primary mechanism for anion sensing in many carbazole-based fluorescent sensors is the formation of hydrogen bonds between the sensor molecule and the target anion. nih.govmdpi.com The carbazole N-H proton is a key hydrogen bond donor, and its interaction with an anion can significantly alter the photophysical properties of the molecule, leading to changes in the fluorescence spectrum. nih.govmdpi.com In some designs, other hydrogen bond donor groups are incorporated into the structure to enhance binding affinity and selectivity. nih.gov
Selectivity is influenced by factors such as the size, shape, and basicity of the anion. mdpi.com For example, 1-hydroxycarbazole has shown a useful ability to recognize fluoride and chloride anions specifically. nih.gov However, in some highly acidic receptor designs, such as certain nitro-substituted 1,8-diamidocarbazoles, selectivity can be poor. In these cases, the dominant interaction with most basic anions is proton transfer rather than simple hydrogen bonding, resulting in similar color changes for a wide range of anions. mdpi.comchemrxiv.org Efforts to improve selectivity often involve modifying the receptor's structure to create a binding pocket that is sterically and electronically complementary to a specific target anion. nih.gov
Energy Storage Materials
The electrochemical properties of carbazole and its derivatives have made them promising candidates for use in energy storage devices, particularly in the context of lithium-ion batteries. mdpi.com
Carbazole-based molecules and polymers possess redox properties that make them suitable for electrochemical applications. mdpi.com The carbazole unit can undergo reversible oxidation and reduction processes, allowing it to act as an electron donor or acceptor. This capability is fundamental to its function in energy storage systems. While specific applications of 4-phenyl-9H-carbazole as a redox mediator or catalyst are still an emerging area of research, the general electrochemical activity of the carbazole family is well-established. mdpi.com They can be polymerized, often through electrochemical methods, to form conductive polymers that have potential uses in batteries and other electronic devices. mdpi.com
Polymeric derivatives of carbazole have been investigated as "electroactive" components in lithium-ion batteries to enhance performance. mdpi.com Rather than being a passive component, these polymers can actively participate in the battery's electrochemical processes. mdpi.com
In one study, two carbazole polymers, a copolymer of 9-phenyl-9H-carbazole-phenyl (PCP) and poly(9-vinylcarbazole) (PVC), were used as coatings on the separator of a lithium-ion battery. mdpi.com During the first charging cycle, these polymers underwent an irreversible oxidation process. mdpi.com This oxidation contributed to the formation of a higher-quality and more stable solid electrolyte interphase (SEI) on the anode and a beneficial cathode electrolyte interphase (CEI). mdpi.com These improved interphases were found to inhibit the dissolution of transition metals from the cathode, leading to enhanced cycling performance and stability of the battery. mdpi.com
Table 2: Performance Enhancement by Polymeric Carbazole Derivatives in Li-Ion Batteries
| Polymer Derivative | Application | Mechanism of Action | Observed Improvement |
|---|---|---|---|
| Copolymer of 9-phenyl-9H-carbazole-phenyl (PCP) | Separator Coating | Irreversible oxidation (~4.0 V) during the first charge, contributing to the formation of a high-quality SEI and a CEI rich in LixPOyFz. mdpi.com | Improved cycling performance and stability of LMR-NM//Gr full cells. mdpi.com |
This approach of using electroactive polymers to engineer the interphases within a battery represents a novel strategy for improving the performance of next-generation energy storage systems. mdpi.com
Biological Research Applications (Focus on Mechanism)
The carbazole scaffold is a prominent structural motif in many biologically active compounds. nih.gov Research into carbazole derivatives has explored their potential in various therapeutic areas, with a focus on understanding the mechanisms through which they exert their effects.
One area of investigation involves their neuroprotective abilities. A study on a series of N-substituted carbazoles found that compounds with bulky groups at the N-position of the carbazole ring showed significant neuroprotective activity. For example, 2-phenyl-9-(p-tolyl)-9H-carbazole displayed considerable neuroprotective effects against cell injury, which was suggested to stem from its antioxidative activity through a glutathione (B108866) (GSH)-independent mechanism. nih.gov
Another line of research has focused on carbazole derivatives as inhibitors of specific enzymes for cancer chemotherapy. High-throughput screening identified a class of inhibitors based on a 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione template that targets the checkpoint kinase Wee1. nih.gov X-ray crystallography revealed that these compounds bind at the ATP site of the enzyme, inhibiting its function. Structure-activity relationship studies showed that modifying substituents on the carbazole and phenyl rings could improve the potency and selectivity of the inhibition, providing a basis for designing more effective anticancer agents. nih.gov
The lipophilic character of many carbazole compounds is also thought to play a role in their biological activity, potentially facilitating their passage through the biological membranes of microorganisms to inhibit their growth. nih.gov
Antimicrobial Activity of this compound Derivatives
The carbazole framework is a key component in many molecules that show promise in fighting microbial infections. nih.gov Scientists are particularly interested in these compounds as they search for new ways to combat drug-resistant pathogens. mdpi.comnih.gov
Inhibition of Bacterial Strains (Gram-positive and Gram-negative)
Derivatives of this compound have demonstrated notable efficacy in inhibiting the growth of Gram-positive bacteria. mdpi.comnih.gov In one study, newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were tested for their antimicrobial properties. mdpi.comnih.gov The results showed that these compounds were particularly effective against Staphylococcus aureus, a common Gram-positive bacterium. For instance, the addition of specific derivatives at a concentration of 16 µg/mL led to a more than 60% inhibition of S. aureus growth. mdpi.comnih.gov
Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, were found to be more resistant to these carbazole derivatives. mdpi.comnih.gov However, at higher concentrations (64 µg/mL), some derivatives were able to reduce the growth of E. coli by over 40% and P. aeruginosa by 35–42%. mdpi.comnih.gov
Another study highlighted a series of new 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines derivatives. nih.gov Several of these compounds displayed substantial antimicrobial activity at a concentration of 50 μg/mL, comparable to standard drugs like ciprofloxacin. nih.gov
The table below summarizes the inhibitory activity of selected this compound derivatives against various bacterial strains.
| Bacterial Strain | Derivative Type | Concentration | Inhibition | Reference |
| Staphylococcus aureus (Gram-positive) | Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | 16 µg/mL | >60% | mdpi.comnih.gov |
| Escherichia coli (Gram-negative) | Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | 64 µg/mL | >40% | mdpi.comnih.gov |
| Pseudomonas aeruginosa (Gram-negative) | Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | 64 µg/mL | 35-42% | mdpi.comnih.gov |
| Various Strains | 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | 50 µg/mL | Substantial | nih.gov |
Minimum Inhibitory Concentration (MIC) Studies
Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For several this compound derivatives, the MIC value against Staphylococcus strains was determined to be 32 µg/mL. mdpi.comnih.gov In another study, some newly synthesized carbazole derivatives exhibited potent inhibitory activities with MIC values ranging from 0.5 to 16 µg/ml against different bacterial and fungal strains. tandfonline.com
For instance, carbazole derivative 32b showed good activity against P. aeruginosa with an MIC of 9.37 μg/mL, which is superior to penicillin (MIC = 12.5 μg/mL). nih.gov Another study found that certain carbazole derivatives demonstrated significant antibacterial activity with MIC values between 3.9–15.6 μg/mL. nih.gov Specifically, one derivative showed pronounced activity against Bacillus subtilis with an MIC of 3.9 μg/mL. nih.gov
The table below presents MIC values for various this compound derivatives.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compounds 2–5 and 7–10 | Staphylococcus strains | 32 | mdpi.com |
| Compound 8f and 9d | Various bacterial strains | 0.5–2 | tandfonline.com |
| Compound 32b | Pseudomonas aeruginosa | 9.37 | nih.gov |
| Compounds 20a-f, 21a, 21b, 22a, 22b | Various bacterial strains | 3.9–15.6 | nih.gov |
| Compound 20b | Bacillus subtilis | 3.9 | nih.gov |
Anticancer Potential and Therapeutic Modalities
Carbazole derivatives have been a focus of cancer research for their ability to interfere with cancer cell processes. frontiersin.orgnih.govnih.gov
Modulation of Cell Signaling Pathways (Apoptosis and Proliferation)
A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Certain carbazole derivatives have been shown to be effective in this regard. nih.govnih.gov For example, the compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) was found to inhibit the growth of melanoma cells by increasing apoptosis. nih.gov This was associated with the upregulation of caspase activities, key enzymes in the apoptotic process. nih.gov The study also revealed that ECCA activates the p53 signaling pathway, a critical tumor suppressor pathway. nih.gov
Another study investigated palindromic carbazole derivatives and found that they trigger the mitochondria-dependent apoptosis pathway, evidenced by the activation of caspases 3/7 and DNA fragmentation. nih.gov These derivatives were identified as catalytic inhibitors of topoisomerase II, an enzyme essential for DNA replication and cell division. nih.gov
Interaction with Proteins Involved in Oxidative Stress Responses
Oxidative stress is implicated in the development of various diseases, including cancer. researchgate.netnih.gov Antioxidants can help mitigate this stress. researchgate.net Some carbazole derivatives have demonstrated promising antioxidant activities. researchgate.net Research on 9-ethyl-9H-carbazole hydrazone derivatives showed that they possess radical scavenging activity. researchgate.net
Furthermore, the activation of the p53 pathway by compounds like ECCA can be linked to cellular stress responses. nih.gov The study on ECCA found that it enhanced the phosphorylation of p38-MAPK and JNK, kinases that are involved in stress signaling pathways. nih.gov
DNA Intercalation Mechanisms
DNA is a primary target for many anticancer drugs. nih.gov Carbazole derivatives, with their planar aromatic structure, are well-suited to interact with DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA helix. mdpi.com This interaction can disrupt DNA replication and transcription, leading to cell death. mdpi.com
Studies have shown that some carbazole derivatives can bind to both duplex DNA and G-quadruplexes, which are specialized DNA structures found in regions like telomeres and oncogene promoters. nih.gov One study reported that two novel carbazole derivatives exhibited a higher binding affinity for G-quadruplexes than for duplex DNA. nih.gov Confocal fluorescence imaging confirmed that these compounds could enter living cells, with one localizing mainly in the nucleus, indicating direct interaction with nuclear DNA. nih.gov
Cholinesterase Inhibition Studies (for Alzheimer's Disease)
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline seen in patients is linked to a deficiency in the neurotransmitter acetylcholine (B1216132). A primary strategy to combat this is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of acetylcholine in the brain. The this compound scaffold has emerged as a promising framework for the development of potent cholinesterase inhibitors. Researchers have synthesized and evaluated numerous derivatives, demonstrating the significant potential of this chemical class in the search for new anti-Alzheimer's agents.
Detailed research has focused on the synthesis of various series of this compound derivatives and their subsequent in vitro evaluation against both AChE and BChE. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the inhibitory potency and selectivity of these compounds.
One notable area of investigation involves the creation of hybrid molecules that incorporate the carbazole nucleus. For instance, a series of 9H-carbazole-4H-chromene hybrids were designed and synthesized as dual cholinesterase inhibitors. nih.gov In this research, several compounds demonstrated promising activity against both enzymes. For example, compounds 4a and 4d from this series exhibited significant inhibitory responses. nih.gov
Another line of research has explored derivatives of 2,3,4,9-tetrahydro-1H-carbazole. A study involving 22 such derivatives identified several compounds with selective inhibitory activity against AChE when compared to the standard drug, donepezil. niscair.res.inniscair.res.in Specifically, the 6-amino derivative (3 ), the 9-methyl-6-nitro derivative (4 ), and the N-butyl-6-amino derivative (17 ) were highlighted as selective AChE inhibitors, suggesting their potential as leads for further development of anti-Alzheimer's agents. niscair.res.inniscair.res.in
The following table summarizes the cholinesterase inhibitory activities of selected this compound derivatives and related compounds.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
| 4a (9H-carbazole-4H-chromene hybrid) | AChE | 5.76 | nih.gov |
| BChE | 48.98 | nih.gov | |
| 4d (9H-carbazole-4H-chromene hybrid) | AChE | 3.58 | nih.gov |
| BChE | 42.73 | nih.gov | |
| 3 (6-Amino-2,3,4,9-tetrahydro-1H-carbazole) | AChE | 0.0388 | niscair.res.in |
| BChE | 0.482 | niscair.res.in | |
| 4 (9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole) | AChE | 0.0324 | niscair.res.in |
| BChE | 2.553 | niscair.res.in | |
| 17 (N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine) | AChE | Not Reported | niscair.res.inniscair.res.in |
| BChE | Not Reported | niscair.res.inniscair.res.in | |
| Donepezil (Standard) | AChE | 0.0427 | niscair.res.in |
| BChE | 1.216 | niscair.res.in |
These findings underscore the therapeutic potential of the this compound core structure in the design of novel and effective cholinesterase inhibitors for the management of Alzheimer's disease. The data indicates that modifications to the carbazole ring system can lead to compounds with high potency and, in some cases, desirable selectivity for AChE.
Future Research Directions and Emerging Opportunities
Novel Molecular Design Strategies for Enhanced Performance
The core structure of 4-phenyl-9H-carbazole offers a versatile platform for chemical modification, enabling the fine-tuning of its electronic and physical properties. Future research will undoubtedly delve deeper into sophisticated molecular engineering to create next-generation materials with tailored functionalities.
Tailoring Electronic Environment through Substituent Engineering
The strategic addition of functional groups to the this compound scaffold is a powerful tool for manipulating its electronic characteristics. Research has shown that the introduction of various substituents can significantly impact properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge transport capabilities, and photophysical behavior. nih.govrsc.org
Future efforts will likely concentrate on:
Donor-Acceptor Architectures: The synthesis of molecules with distinct electron-donating and electron-accepting moieties is a well-established strategy for tuning the energy gap and promoting intramolecular charge transfer (ICT). nih.gov By systematically varying the strength and position of donor and acceptor substituents on the this compound core, researchers can optimize materials for specific applications, such as thermally activated delayed fluorescence (TADF) emitters or components in organic solar cells. rsc.orgrsc.org
Steric Hindrance: The introduction of bulky substituents can be used to control intermolecular interactions and prevent detrimental aggregation-caused quenching of emission in the solid state. This approach is crucial for maintaining high photoluminescence quantum yields in thin films, a key requirement for efficient organic light-emitting diodes (OLEDs).
Asymmetric Design: Moving beyond symmetrical derivatives, the exploration of asymmetrically substituted this compound compounds is a promising avenue. Asymmetric designs can lead to unique molecular packing and dipole moments, which can enhance charge injection and transport properties at interfaces within a device. acs.org
A study on 9-phenyl-9H-carbazole-based closo-ortho-carboranyl compounds demonstrated that increasing the electron-donating ability of the substituent on the 9-phenyl group led to a gradual enhancement of the quantum yields and radiative decay constants in the film state. nih.gov This highlights the profound impact of substituent engineering on the photophysical properties of carbazole (B46965) derivatives.
Hybrid Materials Incorporating this compound
The integration of this compound into hybrid material systems represents a burgeoning area of research with immense potential. By combining the favorable properties of the carbazole unit with other functional materials, novel composites with synergistic effects can be realized.
Key areas of exploration include:
Polymer-Based Hybrids: Incorporating this compound as a pendant group or a comonomer in polymer chains can lead to processable materials with excellent film-forming properties and high thermal stability. These materials could find use as host materials in solution-processed OLEDs or as hole-transporting layers in organic photovoltaics.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The use of this compound derivatives as building blocks for the construction of porous crystalline materials like MOFs and COFs is an exciting prospect. The defined pore structures and high surface areas of these frameworks could be exploited for applications in sensing, catalysis, and gas storage.
Quantum Dot Composites: Blending this compound-based materials with quantum dots (QDs) can lead to hybrid emissive layers for next-generation displays. The carbazole derivative can act as a host matrix, facilitating efficient energy transfer to the QDs, resulting in highly color-pure and stable emission.
Advanced Characterization Beyond Current Paradigms
To fully understand and optimize the performance of this compound-based materials, it is imperative to move beyond conventional characterization techniques. While methods like UV-vis absorption, photoluminescence spectroscopy, and cyclic voltammetry provide fundamental insights, a deeper understanding of the structure-property relationships in the solid state and at interfaces is crucial.
Future research should embrace:
In-situ and Operando Spectroscopy: Techniques that can probe the electronic and structural changes in a material or device during operation are invaluable. For instance, in-situ photoluminescence and electroluminescence spectroscopy can provide real-time information on degradation mechanisms in OLEDs.
Advanced Microscopy Techniques: High-resolution microscopy, such as atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM), can be used to visualize the morphology and local electronic properties of thin films with nanoscale resolution. This is particularly important for understanding the impact of processing conditions on device performance.
Time-Resolved Spectroscopy: Ultrafast transient absorption and time-resolved photoluminescence spectroscopy can elucidate the dynamics of excited states, including charge transfer, intersystem crossing, and non-radiative decay processes. acs.org This knowledge is critical for designing more efficient light-emitting and photovoltaic materials.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental synthesis and characterization is a powerful engine for materials discovery. rsc.orgdntb.gov.ua Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have become indispensable tools for predicting the electronic structure, optical properties, and charge transport characteristics of new molecules before they are synthesized in the lab. rsc.org
Future directions in this area will involve:
High-Throughput Screening: The use of computational methods to screen large virtual libraries of this compound derivatives can significantly accelerate the identification of promising candidates for specific applications.
Multi-scale Modeling: Combining quantum mechanical calculations on the molecular level with mesoscale simulations of thin-film morphology and device-level modeling can provide a holistic understanding of how molecular design translates into device performance.
Machine Learning: The application of machine learning algorithms to large datasets of experimental and computational results can help to identify complex structure-property relationships and guide the design of new materials with optimized properties.
Exploration of New Application Domains for this compound
While OLEDs and organic photovoltaics have been the primary focus of research on this compound, its unique properties make it a candidate for a range of other emerging technologies. researchgate.net
Potential new application domains include:
Organic Field-Effect Transistors (OFETs): The good charge-transporting properties of some this compound derivatives suggest their potential use as the active semiconductor layer in OFETs for applications in flexible electronics and sensors. researchgate.net
Perovskite Solar Cells: Carbazole-based materials have shown promise as hole-transporting materials (HTMs) in perovskite solar cells, contributing to high power conversion efficiencies and improved device stability. acs.org Further optimization of this compound derivatives for this application is a promising research direction.
Bioelectronics and Sensing: The photophysical properties of this compound could be harnessed for the development of fluorescent probes for biological imaging or chemical sensors for the detection of specific analytes. The carbazole moiety is a known structural motif in some bioactive compounds. nih.govnih.gov
Addressing Challenges in Device Durability and Scalability
For any new material to achieve widespread commercial adoption, the challenges of long-term operational stability and scalable production must be addressed. researchgate.netmdpi.com This is a critical area of future research for this compound-based devices.
Key challenges and research opportunities include:
Intrinsic Material Stability: Investigating the chemical and photochemical degradation pathways of this compound derivatives under operational stress (e.g., heat, current, and exposure to oxygen and moisture) is essential for designing more robust materials.
Interfacial Engineering: The interfaces between different layers in an organic electronic device are often the weak points where degradation initiates. Research into new interlayer materials and surface modification techniques can improve interfacial stability and charge injection/extraction efficiency.
Scalable Synthesis and Purification: Developing cost-effective and environmentally friendly synthetic routes for the large-scale production of high-purity this compound derivatives is crucial for their commercial viability.
Device Encapsulation: Improving encapsulation technologies to protect devices from the ambient environment is critical for extending their operational lifetime. mdpi.com
The table below summarizes some of the key properties of selected this compound derivatives and related compounds, illustrating the impact of molecular design on performance.
| Compound | Application | Key Performance Metric | Reference |
| DBTS-CzP | Red PhOLED Host | EQE: 21.7% | rsc.org |
| CzF | Green PhOLED Host | Current Efficiency: 66.3 cd/A | researchgate.net |
| 5CzOXD | Light-Blue TADF Emitter | EQE: 9.3% (non-doped) | rsc.org |
| HTM 3c | OLED Hole Transport | EQE: 14.0% | researchgate.net |
Q & A
What are the optimal synthetic routes for 4-phenyl-9H-carbazole derivatives, and how can purity be ensured?
Basic Research Question
Synthesis of this compound derivatives often involves Williamson ether synthesis, N-alkylation, or Sonogashira coupling. For example, alkylation of carbazole with 1,4-dibromobutane in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves high yields (~89.5%) after recrystallization from ethanol . Purity is validated via chromatography (e.g., silica gel column chromatography with cyclohexane:EtOAc gradients) and analytical techniques like NMR and FTIR .
How can substituent positioning (e.g., methoxy, tert-butyl) on the carbazole core influence photophysical properties?
Advanced Research Question
Substituents at C-3 and C-6 positions of carbazole significantly enhance photoluminescence quantum yields (PLQY) in solid films (up to 53%) due to steric and electronic effects. Methoxy groups improve charge transport, while tert-butyl groups reduce aggregation-induced quenching. Ionization potentials (5.75–5.89 eV) and balanced hole/electron mobilities (>10⁻⁴ cm² V⁻¹ s⁻¹) are critical for OLED applications . Methodologies include time-resolved PL spectroscopy and cyclic voltammetry to assess energy levels.
What analytical techniques are most effective for characterizing this compound-based polymers?
Basic Research Question
Key techniques include:
- Structural Analysis : FTIR-ATR and ¹H/¹³C NMR for functional group identification .
- Morphology : Atomic force microscopy (AFM) to assess polymer film roughness and uniformity .
- Electrochemical Properties : Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to measure capacitance (e.g., specific capacitance values of 0.43–1.44 mF cm⁻²) and charge-transfer resistance .
How do electron-withdrawing substituents (e.g., sulfonyl, boronic esters) affect electropolymerization efficiency?
Advanced Research Question
Electron-withdrawing groups like sulfonyl (-SO₂) reduce conjugation, lowering specific capacitance (e.g., 0.43 mF cm⁻² for poly(TCzC) vs. 1.44 mF cm⁻² for unmodified polycarbazole) by disrupting charge transport . Optimization involves varying monomer concentrations (1–4 mM) in acetonitrile/NaClO₄ electrolytes and using EIS to model equivalent circuits (e.g., RQR(CR)(RW)) .
How can crystallographic data resolve structural ambiguities in carbazole derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (e.g., SHELX refinement) provides precise bond lengths and angles. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 8.0415 Å, b = 15.716 Å, c = 16.098 Å validate molecular packing and symmetry . Data refinement (R factor <0.093) requires high-resolution intensity data and absorption corrections (ψ scans) .
What strategies mitigate low yields or impurities in carbazole alkylation reactions?
Basic Research Question
Low yields often arise from incomplete alkylation or side reactions. Remedies include:
- Catalyst Optimization : TBAB enhances reactivity in biphasic systems .
- Purification : Sequential washing (water/brine), drying (Na₂SO₄), and vacuum distillation to remove excess reagents .
- Recrystallization : Ethanol or ethyl acetate for high-purity solids .
How do alkyl chain lengths in carbazole derivatives affect solid-state emission properties?
Advanced Research Question
Longer alkyl chains (e.g., hexyl vs. ethyl) reduce intermolecular π-π interactions, narrowing emission bands (e.g., 428 nm for hexylated vs. broader bands for ethylated derivatives). This is quantified via solid-state PL spectra and CIE coordinates, with hexylated derivatives achieving deep-blue emission (CIE x ≈ 0.15, y ≈ 0.08) .
What methodologies resolve contradictions in reported capacitance values for carbazole polymers?
Advanced Research Question
Discrepancies arise from substituent effects or measurement conditions. Controlled studies using identical electrolytes (e.g., 0.1 M NaClO₄) and electrode materials (Au vs. carbon fiber) isolate variables. EIS-derived parameters (e.g., double-layer capacitance Cdl ≈ 20–28 mF) and equivalent circuit modeling ensure reproducibility .
How can computational modeling predict substituent effects on carbazole-based materials?
Advanced Research Question
Density functional theory (DFT) calculates HOMO/LUMO levels and charge mobility. For example, tert-butyl substituents increase hole mobility due to enhanced planarity, validated against experimental hole-only device data . Molecular dynamics (MD) simulations assess alkyl chain effects on aggregation .
What role does carbazole play in anion recognition, and how is this applied in environmental/biological research?
Basic Research Question
The carbazole NH unit acts as an anion-binding site via hydrogen bonding. Applications include fluorescent sensors for nitrate or phosphate detection, validated via titration experiments and NMR binding constants (Ka). Derivatives with electron-withdrawing groups enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
